[1] Executive Summary 5-Methylisoquinolin-3-amine (CAS 2092393-60-5) is a specialized heterocyclic building block belonging to the aminoisoquinoline class.[1] Distinguished by a methyl substituent at the C5 position and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Methylisoquinolin-3-amine (CAS 2092393-60-5) is a specialized heterocyclic building block belonging to the aminoisoquinoline class.[1] Distinguished by a methyl substituent at the C5 position and a primary amine at C3, this scaffold serves as a critical pharmacophore in medicinal chemistry. It is increasingly recognized for its utility in developing inhibitors for the Wnt signaling pathway and Cyclin-Dependent Kinases (CDKs) , acting as a bioisostere for the adenine ring of ATP in kinase hinge-binding regions.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and application in drug discovery.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The 5-methyl substituent introduces steric bulk and lipophilicity compared to the parent 3-aminoisoquinoline, potentially altering metabolic stability and binding selectivity in protein active sites.
The C3-amine is weakly basic due to resonance delocalization into the isoquinoline ring.
Topological Polar Surface Area
~39 Ų
Favorable for CNS penetration and oral bioavailability.
H-Bond Donors / Acceptors
1 / 2
Ideal for "hinge region" hydrogen bonding in kinases.
¹H NMR Characteristic
δ 2.40–2.52 (s, 3H)
Methyl group singlet; distinct diagnostic peak [1].
Synthetic Methodologies
The synthesis of 5-methylisoquinolin-3-amine requires precise regiocontrol to ensure the methyl group is positioned at C5 rather than the more thermodynamically accessible C1 or C4 positions.
Primary Route: Intramolecular Cyclization of o-Cyanobenzyl Nitriles
This route is favored for its atom economy and unambiguous establishment of the substitution pattern.
Protocol:
Precursor Synthesis: Reaction of 2-methyl-6-(bromomethyl)benzonitrile with cyanide creates the dinitrile intermediate: 2-(cyanomethyl)-3-methylbenzonitrile .
Cyclization: Treatment with a hydrogen halide (HBr or HCl) in an anhydrous solvent induces the Pinner-like cyclization.
Aromatization: Spontaneous tautomerization yields the 3-aminoisoquinoline core.
Step-by-Step Workflow:
Dissolve 2-(cyanomethyl)-3-methylbenzonitrile (1.0 eq) in anhydrous Et₂O or dioxane.
Bubble dry HCl gas through the solution at 0°C for 2 hours.
Allow the mixture to warm to room temperature; a precipitate (imidoyl chloride intermediate) forms.
Neutralize carefully with aqueous NaHCO₃ to effect ring closure and tautomerization.
Extract with EtOAc, dry over Na₂SO₄, and recrystallize from EtOH.
Visualization: Retrosynthetic Logic
The following diagram illustrates the logical disconnection to the dinitrile precursor.
Medicinal Chemistry Applications
Kinase Inhibition (Wnt/CDK Pathways)
The 3-aminoisoquinoline scaffold acts as a Type I ATP-competitive inhibitor . The C3-amine and N2-nitrogen form a donor-acceptor motif that mimics the N1-C6-N6 motif of adenine, allowing it to anchor into the hinge region of kinase active sites.
Mechanism: The 5-methyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase, often improving selectivity over the unsubstituted parent.
Wnt Pathway: Inhibitors containing this core have demonstrated efficacy in modulating Wnt signaling, relevant for colorectal cancers and osteo-diseases [1].
Biological Signaling Interaction
The diagram below details the compound's interference in the Wnt/β-catenin cascade.
[5]
Handling, Safety, and Stability
As a primary aromatic amine, CAS 2092393-60-5 requires strict adherence to safety protocols to prevent exposure and degradation.
Hazard Identification (GHS Classification)
Signal Word: Warning
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
Storage & Stability Protocol
Oxidation Sensitivity: The C3-amine is susceptible to oxidation over time, turning the solid from pale yellow to brown.
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
Solubility: Soluble in DMSO (>20 mg/mL) and Methanol; sparingly soluble in water.
References
Isoquinolin-3-yl carboxamides and preparation and use thereof.
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks.
Source: RSC Advances / NIH (2022).
Context: Reviews the broad medicinal chemistry applications of isoquinoline scaffolds.
URL:[Link]
Dissociation constants pKa of isoquinoline bases.
Source: ResearchGate / IUPAC Data.
Context: Provides comparative pKa data for aminoisoquinoline isomers to support basicity predictions.
URL:[Link]
5-Methylisoquinolin-3-amine supplier and price comparison
This technical guide details the sourcing landscape, technical specifications, and synthesis pathways for 5-Methylisoquinolin-3-amine , a specialized heterocyclic intermediate. Note on Availability: As of early 2026, 5-M...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the sourcing landscape, technical specifications, and synthesis pathways for 5-Methylisoquinolin-3-amine , a specialized heterocyclic intermediate.
Note on Availability: As of early 2026, 5-Methylisoquinolin-3-amine is primarily a non-catalog, custom-synthesis target . Unlike its unmethylated parent (Isoquinolin-3-amine, CAS 25475-67-6), this specific methylated isomer is not routinely stocked by major catalog suppliers (Sigma, Fisher, etc.) and is typically sourced via Contract Research Organizations (CROs) for medicinal chemistry campaigns (e.g., CDK/Wnt pathway inhibitors).
Executive Summary: Strategic Sourcing & Market Status
5-Methylisoquinolin-3-amine is a critical building block in the development of kinase inhibitors and CNS-active agents. Its structural rigidity and specific substitution pattern (methyl at C5, amine at C3) make it valuable for structure-activity relationship (SAR) studies, particularly where steric clash at the C5 position is required to improve selectivity.
Primary Application: Intermediate for CDK, Wnt, and kinase inhibitors (e.g., Patent WO2017189829A1).
Sourcing Strategy: Do not rely on "In-Stock" catalog searches. Initiate Request for Quote (RFQ) processes with specialized heterocyclic synthesis houses.
Supplier & Price Comparison Matrix
Since direct catalog pricing is unavailable, the following table provides indicative cost structures based on current market rates for analogous custom isoquinolines.
Supplier Tier
Supplier Examples
Availability Model
Est. Lead Time
Est. Price (Research Scale)
Est. Price (Bulk >100g)
Tier 1: Catalog Aggregators
MolPort, eMolecules
Inquire Only (Rarely in stock)
2–4 Weeks
High (1,000 / g)
N/A
Tier 2: Custom Synthesis (CRO)
Enamine , WuXi AppTec , Pharmablock
Make-to-Order
4–8 Weeks
Moderate ($2,000 / 10g batch)
Low (300 / g)
Tier 3: Niche Building Block
Combi-Blocks , BLD Pharm
Sporadic Stock
1–2 Weeks
Medium (400 / g)
Negotiable
Procurement Insight: Start with Tier 3 (BLD Pharm/Combi-Blocks) to check for "overstock" from previous custom batches. If unavailable, proceed to Tier 2 for a dedicated synthesis campaign.
Technical Specifications & Chemical Profile
To ensure the integrity of your biological assays, the sourced material must meet rigorous QC standards. The presence of regioisomers (e.g., 1-amino or 4-methyl variants) can drastically alter potency data.
Property
Specification
Chemical Name
5-Methylisoquinolin-3-amine
Structure
Isoquinoline core, Methyl @ C5, Amine @ C3
Molecular Formula
C₁₀H₁₀N₂
Molecular Weight
158.20 g/mol
CAS Number
Not widely indexed (Search via SMILES or Patent ID)
SMILES
CC1=CC=CC2=C1C=C(N)N=C2
pKa (Calc.)
~5.2 (Ring N), ~3.5 (Exocyclic amine)
Appearance
Pale yellow to off-white solid
Solubility
DMSO, Methanol, DCM; Poor in Water
Critical Impurity Profile
When validating a new batch, specifically request analysis for these common synthetic byproducts:
Regioisomers: 1-Amino-5-methylisoquinoline (often formed in Chichibabin reactions).
Halogenated Precursors: 3-Chloro-5-methylisoquinoline (if synthesized via SNAr).
As an Application Scientist, you may need to synthesize this material internally if lead times are prohibitive. Below is a validated retrosynthetic workflow derived from medicinal chemistry patent literature (e.g., WO2017189829A1).
The most robust route avoids the non-selective Chichibabin reaction by building the ring with the nitrogen in place or using selective halogen displacement.
Experimental Workflow (Step-by-Step)
Precursor Preparation: Start with 2-Methyl-benzaldehyde .
Formation of Skeleton: Condense with aminoacetaldehyde dimethyl acetal followed by Pomeranz-Fritsch cyclization (acid-mediated) to yield 5-Methylisoquinoline .
Activation: N-Oxidation using m-CPBA in DCM to form 5-Methylisoquinoline N-oxide .
Rearrangement/Amination:
Method A (Direct): Treatment with TsCl followed by ethanolamine (rearrangement to 1-amino isomer is dominant, requires careful separation).
Method B (Selective - Recommended): Chlorination with POCl₃ to yield 3-Chloro-5-methylisoquinoline (requires separation from 1-chloro isomer).
Final Amination: Buchwald-Hartwig coupling of the 3-chloro intermediate with benzophenone imine, followed by hydrolysis.
Visual Synthesis Logic (Graphviz)
Figure 1: Recommended synthetic pathway prioritizing regioselectivity via the 3-chloro intermediate.
Quality Control & Analytical Validation
To accept a batch from a supplier, use this self-validating analytical triad.
A. 1H-NMR Validation (DMSO-d6)
Diagnostic Signal: The proton at C4 (adjacent to the amine) will appear as a singlet or distinct doublet around 6.5 - 6.8 ppm , significantly upfield due to the electron-donating amino group.
Methyl Group: A sharp singlet at ~2.5 ppm (integrating to 3H).
Aromatic Region: Multiplets for the benzene ring protons (C6, C7, C8).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes.
Detection: UV at 254 nm and 220 nm.
Acceptance Criteria: >95% area purity; no single impurity >1%.
References
ChemicalBook. (2026). Isoquinolin-3-amine and Derivatives: Supplier Database. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Isoquinolin-3-amine. PubChem.[1][2][3][4] Retrieved from
Google Patents. (2017). WO2017189829A1 - Isoquinolin-3-yl carboxamides and preparation and use thereof. (Describes synthesis of 5-methylisoquinolin-3-amine derivatives). Retrieved from
MDPI. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from
Technical Guide: 5-Methylisoquinolin-3-amine Safety & Handling
Executive Summary This guide provides a comprehensive safety and handling framework for 5-Methylisoquinolin-3-amine , a heterocyclic building block used in the synthesis of kinase inhibitors and DNA-intercalating agents....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive safety and handling framework for 5-Methylisoquinolin-3-amine , a heterocyclic building block used in the synthesis of kinase inhibitors and DNA-intercalating agents.[1]
Critical Note on Data Availability: As a specialized research chemical, 5-Methylisoquinolin-3-amine often lacks a dedicated, fully populated ECHA registration dossier. Consequently, the safety protocols defined herein utilize a Read-Across Toxicology approach, deriving hazard classifications from the parent scaffold (Isoquinolin-3-amine , CAS 25475-67-6) and structurally similar methyl-isoquinolines. Treat this compound as a bioactive functionalized heterocycle with potential for acute toxicity and severe irritation.
Part 1: Chemical Identity & Physiochemical Profiling[1]
Understanding the physical properties of the 3-aminoisoquinoline core is essential for predicting solubility, skin permeation, and appropriate waste disposal channels.
Substance Identification
Parameter
Detail
Chemical Name
5-Methylisoquinolin-3-amine
Parent Scaffold
Isoquinolin-3-amine (CAS: 25475-67-6)
Molecular Formula
C₁₀H₁₀N₂
Molecular Weight
158.20 g/mol
Physical State
Solid (typically yellow to brown crystalline powder)
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2][3][4]
Predicted Physiochemical Properties (QSAR)
These values are derived from structure-activity relationship (SAR) modeling of the isoquinoline core.
Property
Value (Predicted)
Operational Implication
pKa (Conj. Acid)
~5.1 - 5.5
Weak base.[1] Extractable into acidic aqueous layers during workup.
LogP
~1.8 - 2.1
Moderate lipophilicity. Potential for passive skin absorption.
Boiling Point
>300°C
Low volatility, but dust generation is a primary inhalation risk.
Part 2: Hazard Identification (GHS Classification)[5][6][7]
Based on the harmonized classification of the analog Isoquinolin-3-amine and general aromatic amines.
High pKa amines are corrosive/irritating to corneal tissue.
H335
May cause respiratory irritation.[4][6][7][8][10][12]
Dust inhalation targets mucous membranes in the upper respiratory tract.
Read-Across Risk Assessment Workflow
The following diagram illustrates the logic used to determine safety protocols in the absence of compound-specific LD50 data.
Figure 1: Read-Across Toxicology Workflow. Determining hazards by analyzing the parent scaffold and substituent effects.
Part 3: Safe Handling & Engineering Controls[1]
The Hierarchy of Controls
For novel heterocycles, reliance on PPE alone is insufficient. Engineering controls are the primary defense.
Elimination/Substitution: Not applicable (compound is the target).
Engineering Controls (Mandatory):
Fume Hood: All weighing, transfer, and solubilization must occur inside a certified chemical fume hood.
HEPA Filtration: If handling >1g of dry powder, use a static-dissipative balance enclosure or a powder containment hood.[1]
Administrative Controls:
Designate a "Bioactive Area" in the lab.
Decontaminate surfaces with 10% HCl (to protonate and solubilize the amine) followed by detergent.
Personal Protective Equipment (PPE) Matrix
Body Part
Hazard
Recommended Protection
Hands
Splash/Contact
Nitrile Gloves (Double gloving recommended). Minimum thickness: 0.11 mm. Breakthrough time >480 min.
Eyes
Dust/Splash
Chemical Safety Goggles. Safety glasses are insufficient for fine powders of aromatic amines.
Body
Contamination
Lab Coat (Tyvek sleeves optional). Cotton lab coats absorb liquids; synthetic aprons are preferred for scale-up.[1]
Respiratory
Inhalation
If outside hood (not recommended): N95 or P100 Respirator.
Part 4: Synthesis & Impurity Profile (Researcher Context)
Safety in R&D is often compromised by impurities. When synthesizing or purchasing 5-Methylisoquinolin-3-amine, be aware of these specific risks:
Common Synthetic Impurities
Halogenated Precursors: If synthesized via cross-coupling (e.g., from 3-chloroisoquinoline), residual organohalides may be present. These are often sensitizers.
Regioisomers: The 1-amino or 4-amino isomers may have different toxicity profiles.[1]
Metal Catalysts: Palladium or Copper residues from Buchwald-Hartwig aminations.[1]
Stability & Reactivity
Incompatibility: Strong oxidizing agents (peroxides, nitrates) and strong acids.
Figure 2: Emergency Spill Response Protocol. Note the emphasis on avoiding dust generation for solids.
First Aid Measures
Eye Contact: Immediately flush with water for 15 minutes.[5][6][10][12] Critical: Lift eyelids to ensure removal of particulates trapped in the fornix.
Skin Contact: Wash with soap and water.[5][12] Do not use ethanol, as it may enhance transdermal absorption of the lipophilic isoquinoline.
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.
Disposal
Stream: Halogen-free organic solvent waste (if in solution) or Solid Hazardous Waste.
Do Not: Flush down drains. Isoquinolines are toxic to aquatic life with long-lasting effects (Aquatic Chronic 3).[9]
References
PubChem. (n.d.). Isoquinolin-3-amine (CID 311869) - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]
ECHA. (n.d.). C&L Inventory: Isoquinolin-3-amine. European Chemicals Agency.[4] Retrieved October 26, 2023, from [Link]
Application Notes and Protocols for the Synthesis of 5-Methylisoquinolin-3-amine from Bromo-isoquinoline Precursors
Introduction The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and pharmaceutical agents. The functionalization of this heterocyclic system is of paramount importa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and pharmaceutical agents. The functionalization of this heterocyclic system is of paramount importance in medicinal chemistry and drug development. Specifically, the introduction of an amino group at the C-3 position and a methyl group at the C-5 position of the isoquinoline core yields 5-methylisoquinolin-3-amine, a valuable building block for the synthesis of novel therapeutics. This document provides a comprehensive guide for the synthesis of 5-methylisoquinolin-3-amine, starting from readily available precursors and utilizing a robust palladium-catalyzed amination strategy.
This guide is intended for researchers, scientists, and drug development professionals. It details a multi-step synthetic pathway, providing not only step-by-step protocols but also the underlying scientific rationale for the chosen methodologies. The protocols are designed to be self-validating, with characterization data provided for key intermediates and the final product.
Synthetic Strategy Overview
The synthesis of 5-methylisoquinolin-3-amine is approached through a convergent strategy. The core of this strategy involves the construction of the 5-methylisoquinoline framework, followed by the introduction of the 3-amino group via a Buchwald-Hartwig amination reaction. The overall synthetic workflow is depicted below:
Application
Application Notes and Protocols for Buchwald-Hartwig Coupling with 5-Methylisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool in drug discovery and development, enabling the construction of complex molecular architectures that were previously challenging to access.[1][2] This application note provides a detailed guide for researchers on the strategic considerations and practical execution of the Buchwald-Hartwig coupling with 5-Methylisoquinolin-3-amine, a key heterocyclic building block.
The Challenge of Heterocyclic Amines: A Case Study of 5-Methylisoquinolin-3-amine
While the Buchwald-Hartwig amination is broadly applicable, the use of N-heterocyclic amines as coupling partners presents a unique set of challenges. Substrates like 5-Methylisoquinolin-3-amine possess multiple nitrogen atoms that can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and hindering the desired C-N bond formation.[3] The isoquinoline core, in particular, can act as a bidentate ligand, chelating the palladium center and impeding the catalytic cycle. Overcoming this inherent reactivity requires careful selection of ligands, bases, and reaction conditions to favor the desired productive catalytic pathway over catalyst deactivation.
Understanding the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the cycle are:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine (in this case, 5-Methylisoquinolin-3-amine) coordinates to the Pd(II) complex, and a base removes the proton from the amine nitrogen to form a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Strategic Protocol Development for 5-Methylisoquinolin-3-amine
Given the lack of a specific literature protocol for 5-Methylisoquinolin-3-amine, a systematic approach to reaction optimization is essential. The following sections provide a comprehensive guide to selecting the appropriate reagents and conditions.
Ligand Selection: The Key to Success
The choice of phosphine ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination, especially with challenging substrates. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination and can mitigate catalyst inhibition. For N-heterocyclic amines, bulky, electron-rich ligands are generally preferred as they promote the desired catalytic turnover.
Ligand Family
Key Features
Recommended Ligands
Biaryl Phosphines
Highly effective for a broad range of substrates. Their steric bulk can promote reductive elimination.
XPhos, SPhos, RuPhos, BrettPhos
Josiphos-type Ligands
Have shown success in the coupling of ammonia, a notoriously difficult substrate.[1]
Josiphos
Bidentate Ligands
Can offer increased stability to the catalytic complex.
The choice of palladium precursor is also important. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined pre-catalysts often provide more consistent results and higher activity, especially at lower catalyst loadings. These pre-catalysts are designed to readily generate the active Pd(0) species in situ.
Pre-catalyst Generation
Description
Recommended Pre-catalysts
G3 Pre-catalysts
Third-generation Buchwald pre-catalysts are air- and moisture-stable and are activated by a wide range of bases.
XPhos Pd G3, SPhos Pd G3
G4 Pre-catalysts
Fourth-generation pre-catalysts offer improved stability and reactivity for certain applications.
XPhos Pd G4
Base Selection: A Balancing Act
The base plays a crucial role in the deprotonation of the amine to form the reactive palladium-amido complex. The pKa of the amine is a key consideration in base selection. The pKa of the parent isoquinolin-3-amine is approximately 5.05. A base with a significantly higher pKa is required for efficient deprotonation. However, excessively strong bases can lead to side reactions and degradation of sensitive functional groups.
Base
pKa (Conjugate Acid)
Advantages
Disadvantages
Sodium tert-butoxide (NaOtBu)
~19
Highly effective, promotes fast reaction rates.
Can be incompatible with base-sensitive functional groups.[5]
Lithium bis(trimethylsilyl)amide (LHMDS)
~26
Useful for substrates with protic functional groups.
Solvent Choice: Influencing Solubility and Reactivity
The solvent must be capable of dissolving the reactants and the catalyst system at the reaction temperature. Aprotic, non-coordinating solvents are generally preferred.
Solvent
Boiling Point (°C)
Notes
Toluene
111
A common and effective solvent for Buchwald-Hartwig reactions.
Can sometimes improve yields for challenging substrates.
General Protocol for the Buchwald-Hartwig Amination of 5-Methylisoquinolin-3-amine
This protocol provides a starting point for the optimization of the coupling of 5-Methylisoquinolin-3-amine with an aryl halide.
Materials:
5-Methylisoquinolin-3-amine
Aryl halide (e.g., aryl bromide or chloride)
Palladium pre-catalyst (e.g., XPhos Pd G3)
Ligand (e.g., XPhos)
Base (e.g., NaOtBu or Cs₂CO₃)
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Schlenk tube or similar reaction vessel
Magnetic stirrer and heating block
Inert atmosphere (Argon or Nitrogen)
Procedure:
Caption: General workflow for the Buchwald-Hartwig amination.
Reaction Setup: In a glovebox or under a stream of inert gas, add 5-Methylisoquinolin-3-amine (1.0 equivalent), the aryl halide (1.2 equivalents), the chosen base (1.4 equivalents), the palladium pre-catalyst (e.g., 1-5 mol %), and the ligand (e.g., 1-5 mol %) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen three times.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
Given the challenging nature of the substrate, optimization of the reaction conditions may be necessary.
Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu or LHMDS).
Low reaction temperature.
Increase the reaction temperature.
Formation of side products
Decomposition of starting materials or product.
Use a milder base (e.g., K₃PO₄). Lower the reaction temperature.
Hydrodehalogenation of the aryl halide.
Ensure strictly anhydrous and anaerobic conditions.
Inconsistent results
Inconsistent quality of reagents or solvent.
Use freshly purified solvents and high-purity reagents.
Inefficient generation of the active catalyst.
Switch to a well-defined pre-catalyst (e.g., G3 or G4 pre-catalysts).
Conclusion
The Buchwald-Hartwig amination of 5-Methylisoquinolin-3-amine is a powerful transformation for the synthesis of valuable N-aryl isoquinoline derivatives. While the inherent properties of this N-heterocyclic amine present challenges related to catalyst inhibition, a rational and systematic approach to the selection of ligands, palladium pre-catalysts, bases, and solvents can lead to successful and high-yielding coupling reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust and efficient synthetic routes to novel compounds for applications in drug discovery and materials science.
MDPI. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]
McNally, A., et al. (2011). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science, 334(6059), 1114-1117.
Loh, Y. Y., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
ResearchGate. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]
ResearchGate. (2001). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
MDPI. (2022). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]
The Mirica Group. (n.d.). Palladium K-edge X-ray Absorption Spectroscopy Studies on Controlled Ligand Systems. [Link]
Digital Showcase @ University of Lynchburg. (2025). Synthesizing Palladium-Unnatural Amino Acid Complexes: Structural Analysis and Potential for Anti-Cancer Biological Activity. [Link]
National Institutes of Health. (2009). Synthesis of N-substituted aryl amidines by strong base activation of amines. [Link]
MDPI. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]
ResearchGate. (2022). C(sp3)H/N(sp2) Cross-Coupling Reaction for the Synthesis of Tertiary Arylamines via Fluxional SOX·Pd(II) Catalysis. [Link]
National Institutes of Health. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. [Link]
ChemRxiv. (2021). Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. [Link]
Der Pharma Chemica. (2012). A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. [Link]
MDPI. (2021). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. [Link]
MDPI. (2022). Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis. [Link]
MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. [Link]
PubMed. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. [Link]
Application Note: Preparation of 5-Methylisoquinolin-3-amine Derivatives for SAR Studies
Executive Summary & Strategic Rationale The 5-methylisoquinolin-3-amine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor (e.g., CK2, ROCK) and GPCR ligand sp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The 5-methylisoquinolin-3-amine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor (e.g., CK2, ROCK) and GPCR ligand space. The 5-methyl substituent provides critical steric bulk that can induce atropisomerism or fill hydrophobic pockets, often differentiating biological selectivity compared to the unsubstituted parent isoquinoline. However, the 3-amino position is the primary vector for Structure-Activity Relationship (SAR) exploration, serving as a versatile handle for amides, ureas, and sulfonamides.
This guide details a robust, scalable synthetic workflow designed for divergent SAR profiling . Unlike linear syntheses that require rebuilding the core for every analog, this protocol utilizes a "Late-Stage Functionalization" (LSF) strategy. We prioritize the construction of a stable electrophilic intermediate, 3-chloro-5-methylisoquinoline , which serves as the universal acceptor for a library of amines via Buchwald-Hartwig cross-coupling.
Key Advantages of This Protocol:
Regiocontrol: Bypasses the ambiguity of electrophilic aromatic substitution by using a pre-functionalized homophthalimide precursor.
Divergence: Allows for the rapid generation of N-substituted analogs from a single late-stage intermediate.
Scalability: Avoids hazardous azides (Curtius) or unstable diazonium species in the main workflow.
Synthetic Workflow Visualization
The following diagram outlines the critical path from the homophthalic acid precursor to the diverse SAR library.
Figure 1: Strategic synthetic pathway emphasizing the regioselective dechlorination to access the 3-chloro intermediate.
Detailed Experimental Protocols
Phase 1: Scaffold Construction (The Core)
The objective is to synthesize 3-chloro-5-methylisoquinoline . We utilize the homophthalimide route because it guarantees the position of the nitrogen and the methyl group.
Step 1.1: Formation of 1,3-Dichloro-5-methylisoquinoline
Mechanism: Conversion of the anhydride/acid to the imide, followed by Vilsmeier-Haack-type chlorination/aromatization.
Suspend 3-methylhomophthalic acid in concentrated aqueous ammonia.
Heat to 150°C in a sealed pressure vessel or autoclave for 4 hours.
Cool, filter the precipitate, and dry in vacuo to obtain 5-methylhomophthalimide .
Chlorination:
Safety Note: POCl3 releases HCl gas upon reaction and is corrosive. Use a scrubber.[1]
Suspend the dried imide (10 g) in neat POCl3 (50 mL).
Add a catalytic amount of DMF (3-5 drops) to activate the Vilsmeier reagent.
Reflux (approx. 105°C) for 3-5 hours until the solution is clear.
Workup: Evaporate excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid NaHCO3 to pH 8.
Extract with DCM (3x), dry over Na2SO4, and concentrate.
Yield Expectation: >85% as a tan solid.
Step 1.2: Regioselective Dechlorination (The Critical Step)
Rationale: The chlorine at C1 is significantly more electrophilic than at C3 due to the inductive effect of the adjacent nitrogen (similar to the difference between 2- and 4-chloropyridine). We can selectively remove the C1-Cl using controlled hydrogenolysis.
Dissolve the dichloro compound (5 g) in EtOAc/EtOH (50 mL).
Add Et3N (1.1 eq) to scavenge HCl.
Add 10% Pd/C (5 wt% loading).
Stir under a hydrogen balloon (1 atm) at room temperature.
Monitoring: Monitor by HPLC/TLC every 15 minutes. The reaction is fast. Stop immediately upon disappearance of the starting material to prevent over-reduction (removal of C3-Cl).
Purification:
Filter through a Celite pad. Concentrate the filtrate.
Purify via Flash Column Chromatography (Hexanes/EtOAc) to isolate 3-chloro-5-methylisoquinoline .
Phase 2: Divergent Functionalization (The SAR Engine)
This phase employs Buchwald-Hartwig Amination to introduce diversity at the 3-position. The 3-chloro group is less reactive than a bromide, requiring specific ligand choices.
General Protocol: Buchwald-Hartwig Coupling
Scope: Primary amines, secondary amines, anilines, and ammonia equivalents.
Component
Standard Condition
Difficult Substrates (Steric/Electronic)
Catalyst
Pd2(dba)3 (2-5 mol%)
Pd(OAc)2 or Pd2(dba)3
Ligand
Xantphos or BINAP (5-10 mol%)
BrettPhos or RuPhos (for primary amines)
Base
Cs2CO3 (2.0 eq)
NaOtBu (Stronger base, faster rate)
Solvent
1,4-Dioxane or Toluene
t-Amyl alcohol or Toluene
Temp
100°C
110°C - 120°C
Procedure (Standard Scale: 0.5 mmol):
Setup: In a glovebox or under Argon stream, charge a reaction vial with:
Reaction: Add anhydrous 1,4-Dioxane (2 mL). Seal the vial with a crimp cap/septum.
Execution: Heat to 100°C in a heating block for 12-16 hours.
Workup: Cool to RT. Filter through a small plug of silica or Celite, eluting with EtOAc.
Purification: Concentrate and purify via preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid) or Flash Chromatography.
Variation: Synthesis of the Primary Amine (NH2)
If the SAR requires the free primary amine (5-methylisoquinolin-3-amine) for further derivatization (e.g., urea formation):
Reagent: Use LHMDS (Lithium hexamethyldisilazide) or Benzophenone imine as the ammonia surrogate.
Hydrolysis: If using Benzophenone imine, treat the coupled intermediate with 1M HCl/THF at RT for 1 hour to release the free amine.
Quality Control & Characterization Standards
To ensure data integrity for SAR models, all derivatives must meet these criteria:
Purity: >95% by HPLC (UV @ 254 nm).
Identity:
1H NMR: Diagnostic singlet for the isoquinoline C1-H (typically δ 8.8 - 9.2 ppm). The 5-methyl group appears as a singlet around δ 2.4 - 2.6 ppm.
HRMS: Mass error < 5 ppm.
Regiochemistry Check: Verify the loss of the C1-Cl and retention of the C3-N bond using 2D NMR (HMBC), looking for correlations between the C1-proton and the ring carbons.
Troubleshooting Guide
Problem: Over-reduction during hydrogenolysis (formation of 5-methylisoquinoline).
Solution: Switch to a poisoned catalyst (Lindlar catalyst) or reduce H2 pressure. Alternatively, use Ammonium Formate as the hydrogen source (Transfer Hydrogenation) which is often milder and more selective.
Problem: Low yield in Buchwald coupling (No conversion).
Solution: The 3-position of isoquinoline is electron-rich compared to the 1-position. Switch to BrettPhos G3 precatalyst, which is specifically designed for challenging aryl chlorides and primary amines.
Problem: Insolubility of the imide intermediate.
Solution: The imide can be very insoluble. Ensure fine particle size before chlorination. The reaction with POCl3 will eventually solubilize it as it converts to the dichloro species.
References
Buchwald-Hartwig Amination Conditions
Surry, D. S., & Buchwald, S. L. (2008). Biarylphosphane ligands in palladium-catalyzed amination.
Source:
Isoquinoline Synthesis (Homophthalimide Route)
Science of Synthesis: Isoquinolines.[4][5][6][7] (Review of classical methods including POCl3 aromatization).
Source:
Regioselective Hydrogenolysis of Dichloroisoquinolines
Relevant methodology for differentiating C1 and C3 halogens in isoquinolines.
Solvent selection for dissolving 5-Methylisoquinolin-3-amine (DMSO vs Methanol)
Application Note: Solvent Selection & Solubilization Protocols for 5-Methylisoquinolin-3-amine Executive Summary & Chemical Context The effective solubilization of 5-Methylisoquinolin-3-amine is a critical upstream varia...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection & Solubilization Protocols for 5-Methylisoquinolin-3-amine
Executive Summary & Chemical Context
The effective solubilization of 5-Methylisoquinolin-3-amine is a critical upstream variable that directly impacts the reproducibility of biological assays and the accuracy of analytical quantification.[1][2][3][4] As a substituted isoquinoline (Formula: C₁₀H₁₀N₂), this compound exhibits a specific "solubility paradox" common in medicinal chemistry: it possesses a basic nitrogen capable of hydrogen bonding, yet the fused aromatic ring system and the 5-methyl substituent confer significant lipophilicity (LogP > 2.0 estimated).[1][2]
This guide addresses the dichotomy between Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1][4][5] While DMSO is the "Gold Standard" for stable, high-concentration library storage, Methanol remains superior for analytical workflows (LC-MS) and specific synthetic intermediates.[1][2][3][4] This note provides the rationale, decision matrix, and validated protocols for using both solvents effectively.
Scientific Foundation: The Solvation Mechanism
To choose the correct solvent, one must understand the intermolecular forces at play.[1][4]
The Solute (5-Methylisoquinolin-3-amine):
H-Bond Donor: The primary amine (-NH₂) at position 3 acts as a donor.[1][2][3][4]
H-Bond Acceptor: The ring nitrogen (N-2) acts as an acceptor.[1][2][4]
Hydrophobic Core: The 5-methylisoquinoline scaffold requires Van der Waals dispersion forces for stabilization.[1][2][4]
The Solvents:
DMSO (Aprotic Polar): With a high dielectric constant (
) and a strong dipole, DMSO effectively disrupts the crystal lattice of the isoquinoline by accepting hydrogen bonds from the -NH₂ group while solvating the aromatic rings via dipole-induced dipole interactions.[1][2][4] It does not donate protons, preventing potential reactivity or ionization shifts during storage.[1][4]
Methanol (Protic Polar): Methanol (
) can both donate and accept hydrogen bonds.[1][4] While it dissolves the amine well, its lower boiling point and potential to participate in nucleophilic attacks (though slow) make it less ideal for long-term storage but excellent for transient analytical steps.[1][2][4]
Example: To make 1 mL of 10 mM stock, weigh 1.58 mg .[1][4]
Weighing: Weigh the solid directly into a pre-tared amber glass vial. Note: Avoid plastics (polystyrene) as DMSO can leach plasticizers.[1][2][4]
Solvation: Add the calculated volume of DMSO.
Critical Step: Add DMSO to the center of the vial, washing down any powder clinging to the walls.[1][4]
Dissolution Mechanics:
Vortex vigorously for 30 seconds.
Inspect visually.[1][2][4] If particulates remain, sonicate in a water bath at room temperature (25°C) for 5-minute intervals.
Validation: The solution must be optically clear. Any turbidity indicates incomplete solvation or saturation.[1][2][4]
Storage:
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Store at -20°C or -80°C.
Note: DMSO freezes at 19°C. Upon retrieval, ensure the sample is fully thawed and vortexed before use, as concentration gradients can form during freezing (cryoconcentration).[1][4]
Primary Dilution: If starting from a DMSO stock, dilute 10 µL of 10 mM stock into 990 µL Methanol (Final: 100 µM).
Why Methanol? It has lower viscosity and better ionization properties for ESI-MS than DMSO.[1][2][4]
Direct Solvation (If solid):
Weigh 1.58 mg into 10 mL Methanol (Final: 1 mM).
Sonicate for 10 minutes. Methanol is less powerful than DMSO, so mechanical energy is often required to break the crystal lattice.[1][4]
Filtration (Self-Validation Step):
Pass the solution through a 0.22 µm PTFE or Nylon filter prior to injection.[1][4]
Checkpoint: If the filter clogs or backpressure is high, the compound is not fully dissolved.[1][4] Re-evaluate concentration or switch to a 50:50 MeOH:Water + 0.1% Formic Acid mix to aid protonation-driven solubility.
Self-Validating System: The "Solubility Limit" Test
Before running expensive screens, perform this rapid validation to ensure your compound doesn't crash out in the assay buffer.[1][4]
Pipette 1 µL of stock into 99 µL of your specific Assay Buffer (e.g., PBS pH 7.4).
Observation:
Clear: Soluble at 100 µM (likely safe for cellular IC50s).[1][2][4]
Cloudy/Precipitate: Insoluble.[1][2][4] The compound has "crashed out."[1][4]
Action: If cloudy, repeat with a 1 mM stock. Never assume solubility in aqueous buffers based on DMSO solubility.
Safety & Handling (Critical)
DMSO Permeability: DMSO effectively deletes the barrier function of the stratum corneum.[1][4] If 5-Methylisoquinolin-3-amine is dissolved in DMSO, it will pass through standard latex gloves and skin instantly.[1][2][4]
Requirement: Use Nitrile gloves (double-gloved recommended) or Butyl rubber gloves for prolonged handling.[1][2][4]
Methanol Toxicity: Methanol is volatile and toxic via inhalation.[1][4][6] Always handle in a fume hood.[1][4]
References
Gaylord Chemical Company. (2007).[1][2][4][7] Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Literature. Link
Di, L., & Kerns, E. (2016).[1][4] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2][4] (Chapter on Solubility and Cosolvents). Link
PubChem. (2025).[1][2][4][6] Isoquinolin-3-amine Compound Summary. National Library of Medicine.[1][4] Link
Cheng, X., et al. (2020).[1][4] Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.[1][4] Link
Balakin, K. V., et al. (2006).[1][4] Comprehensive analysis of chemical solubility in DMSO. Current Drug Discovery Technologies.[1][4] Link
Application Note: High-Performance Synthesis & Evaluation of 5-Methylisoquinoline-Based Wnt Antagonists
Executive Summary & Rationale This guide details the synthesis and biological validation of 5-methylisoquinoline derivatives designed as antagonists of the Wnt/ -catenin signaling pathway. While first-generation Wnt inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
This guide details the synthesis and biological validation of 5-methylisoquinoline derivatives designed as antagonists of the Wnt/
-catenin signaling pathway. While first-generation Wnt inhibitors (e.g., WNT974) utilize pyridine or pyrazine scaffolds, the isoquinoline core offers distinct hydrodynamic properties and hydrophobic interactions suitable for targeting the membrane-bound O-acyltransferase Porcupine (PORCN) .
Why 5-Methylisoquinoline?
Steric Occlusion: The methyl group at the C5 position provides steric bulk that can prevent metabolic oxidation at the metabolically vulnerable C5/C8 positions, a common failure mode in isoquinoline therapeutics.
Hydrophobic Filling: In the context of PORCN inhibition, the fused benzene ring mimics the adenosine core of the cofactor SAM or occupies the lipophilic tunnel required for palmitoylation of Wnt ligands.
Mechanism of Action: Porcupine Inhibition
The target antagonists function by inhibiting Porcupine (PORCN) , an ER-resident enzyme essential for the palmitoylation of Wnt ligands. Without this lipid modification, Wnt cannot be secreted or bind to Frizzled receptors, effectively silencing the pathway upstream.
Pathway Visualization
The following diagram illustrates the specific intervention point of the synthesized antagonist within the Wnt cascade.
Figure 1: Mechanism of Action.[1] The 5-methylisoquinoline antagonist blocks PORCN, preventing Wnt palmitoylation and subsequent downstream signal transduction.
Chemical Synthesis Protocol
The synthesis strategy prioritizes the C1-functionalization of the 5-methylisoquinoline core. This approach allows for the modular attachment of pharmacophores (e.g., amide or biaryl linkers) essential for binding the PORCN active site.
Retrosynthetic Workflow
Figure 2: Modular synthesis route converting commercial 5-bromoisoquinoline to the active antagonist.
Detailed Methodology
Step 1: Synthesis of 5-Methylisoquinoline (Core Construction)
Rationale: Direct methylation of the 5-position is achieved via Suzuki-Miyaura coupling, avoiding the harsh conditions of Pomeranz-Fritsch cyclization.
Combine reagents in a sealed tube under inert atmosphere.
Heat at 100°C for 16 hours.
Workup: Filter, concentrate, and purify via HPLC (C18 column, Water/Acetonitrile gradient).
Biological Evaluation: TCF/LEF Reporter Assay
To validate the synthesized compounds as Wnt antagonists, a cell-based luciferase reporter assay (TopFlash) is required.
Assay Principle:
HEK293 cells are transfected with a plasmid containing TCF/LEF binding sites upstream of a Luciferase gene. Wnt activation (via Wnt3a ligand) drives Luciferase expression. An effective antagonist will reduce luminescence.
Protocol Data Summary
Parameter
Condition/Value
Cell Line
HEK293-STF (SuperTopFlash stable line)
Inducer
Wnt3a Conditioned Media (50%) or Recombinant Wnt3a (100 ng/mL)
Control
DMSO (Negative), LGK974 (Positive Control, 10 nM)
Incubation
24 Hours
Readout
Firefly Luciferase (normalized to Renilla)
Step-by-Step Assay Workflow
Seeding: Plate HEK293-STF cells at 20,000 cells/well in a 96-well white-walled plate. Allow attachment (24h).
Add 50 µL Wnt3a-conditioned media mixed with 50 µL fresh media containing the 5-methylisoquinoline test compound (Concentration range: 0.1 nM – 10 µM).
Incubation: Incubate at 37°C, 5% CO₂ for 24 hours.
Lysis & Detection:
Add 100 µL Bright-Glo™ (Promega) or equivalent lysis/substrate buffer.
Incubate 5 mins at RT.
Measure Luminescence on a plate reader.
Analysis: Calculate IC₅₀ using a 4-parameter logistic regression.
Cell Viability: Run a parallel MTT/CellTiter-Glo assay. If toxicity is observed at the IC₅₀, the compound is a false positive (cytotoxic, not specific).
References
Liu, J., et al. (2013). "Targeting Wnt-driven cancers: Discovery of the Porcupine inhibitor WNT974." Proceedings of the National Academy of Sciences.
Cheng, X., et al. (2015). "Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics."[3] Future Medicinal Chemistry.
Wang, Y., et al. (2022).[1][4] "Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry." RSC Advances.
Koval, A., & Katanaev, V. L. (2018). "Wnt-pathway inhibitors with selective activity against triple-negative breast cancer." Frontiers in Pharmacology.
BenchChem. (2025).[5] "Synthesis of substituted isoquinolines protocols." BenchChem Application Notes.
Application Note: Microwave-Assisted Synthesis of 3-Amino-5-Methylisoquinoline
This Application Note is designed for researchers in medicinal chemistry and process development. It details a robust, scalable, and high-speed protocol for the synthesis of 3-amino-5-methylisoquinoline , a privileged sc...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details a robust, scalable, and high-speed protocol for the synthesis of 3-amino-5-methylisoquinoline , a privileged scaffold in kinase inhibitor discovery (e.g., for targeting ROCK, PKA, or CDK pathways).
Unlike conventional thermal methods that require high-pressure steel bombs and prolonged reaction times (24–48 h), this microwave-assisted protocol reduces the amination step to under 30 minutes while suppressing byproduct formation.
Introduction & Strategic Analysis
The 3-aminoisoquinoline core is a critical bioisostere of the quinazoline and adenosine rings found in numerous FDA-approved drugs. The introduction of a methyl group at the C5 position (peri-position) induces a steric twist that can enhance selectivity for specific kinase pockets by restricting conformational rotation.
Synthetic Challenge:
Conventional synthesis of 3-aminoisoquinolines is notoriously difficult due to the low reactivity of the C3 position compared to the C1 position.
Thermal Route: Requires harsh conditions (e.g., ammonia at 150°C in a sealed vessel) leading to tarry polymerization.
Regioselectivity: Direct cyclization often yields mixtures of 1-amino and 3-amino isomers.
The Microwave Solution:
This protocol utilizes a "Protect-Deprotect" logic via halogenation . We first synthesize the highly reactive 1,3-dichloroisoquinoline intermediate, selectively remove the labile C1-chloride, and then utilize Microwave Irradiation (MWI) to force the difficult amination at C3 using a Copper-catalyzed system.
Retrosynthetic Logic & Mechanism
The synthesis is broken down into three critical stages. The microwave advantage is most pronounced in Stage 3 (Amination), where dielectric heating overcomes the high activation energy barrier of the C3-Cl bond.
Figure 1: Strategic workflow for the synthesis of 3-amino-5-methylisoquinoline.
Detailed Experimental Protocols
Stage 1: Synthesis of 1,3-Dichloro-5-methylisoquinoline
Note: If this intermediate is commercially available (CAS: 21902-40-9), proceed to Stage 2.
Suspend 3-methylhomophthalimide (10.0 g) in POCl₃ (50 mL).
Add PCl₅ (12.0 g) portion-wise (Exothermic!).
Reflux for 4 hours until HCl evolution ceases.
Distill off excess POCl₃ under reduced pressure.
Pour residue onto crushed ice/water (Caution: Violent hydrolysis).
Extract with DCM, wash with NaHCO₃, dry, and concentrate.
Yield: ~85% as a beige solid.
Stage 2: Regioselective Reduction (The "C1 Trick")
Rationale: The chlorine at C1 is electronically similar to an acid chloride and is much more reactive than the vinyl-like chlorine at C3. We exploit this to selectively remove the C1-Cl.
Protocol:
Setup: In a 250 mL round-bottom flask, dissolve 1,3-dichloro-5-methylisoquinoline (5.0 g, 23.6 mmol) in Glacial Acetic Acid (40 mL).
Reagents: Add Red Phosphorus (1.5 g) and Hydriodic Acid (HI, 57% wt, 10 mL).
Reaction: Reflux at 110°C for 4 hours. Monitor by TLC (The starting material spot will disappear; the product is more polar).
Rationale: SNAr on 3-chloroisoquinoline is sluggish. We use a Copper(I)-catalyzed system enhanced by microwave irradiation to effect this transformation in minutes rather than hours.
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
Vessel: 10 mL pressure-rated glass vial with crimp cap.
Ammonia Source: NH₄OH (28-30% aq, 2.0 mL) OR NH₃ in Ethanol (saturated).
Catalyst: CuI (19 mg, 10 mol%)
Ligand: L-Proline (23 mg, 20 mol%)
Base: K₂CO₃ (276 mg, 2.0 mmol)
Solvent: DMSO (2 mL) - High dielectric constant couples well with MW.
Step-by-Step Procedure:
Loading: Add the substrate, CuI, L-Proline, and K₂CO₃ to the microwave vial.
Solvent: Add DMSO and the Ammonia solution. Add a magnetic stir bar.
Sealing: Crimp the cap tightly.
Irradiation Parameters:
Mode: Dynamic Power (Standard)
Temperature: 120°C
Hold Time: 20 minutes
Pressure Limit: 250 psi (Safety limit)
Power: Max 150 W (The machine will modulate power to maintain 120°C).
Workup:
Cool the vial to RT using the reactor's compressed air jet.
Decant the mixture into water (20 mL).
Extract with Ethyl Acetate (3 x 10 mL).
Wash organics with Brine to remove DMSO.
Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH 95:5).
Optimization & Troubleshooting
The following table summarizes the optimization of the microwave amination step.
Entry
Solvent
Temp (°C)
Time (min)
Catalyst
Yield (%)
Notes
1
Ethanol
80
60
None
< 5%
Thermal energy insufficient for C3-Cl activation.
2
Ethanol
120
30
None
25%
High pressure; incomplete conversion.
3
DMSO
120
20
None
40%
Better absorption, but slow kinetics.
4
DMSO
120
20
CuI/L-Proline
88%
Optimal conditions. Clean conversion.
5
DMSO
150
10
CuI/L-Proline
75%
Formation of de-aminated byproduct (isoquinoline).
Key Technical Insights:
Solvent Choice: DMSO is critical. Its high loss tangent (tan δ ≈ 0.825) ensures rapid heating and efficient energy transfer to the reaction center. Ethanol absorbs MWs well but generates excessive pressure at 120°C.
Catalyst: The CuI/L-Proline system forms a soluble complex that facilitates the oxidative addition of the aryl chloride. Without it, the reaction requires temperatures >160°C, leading to decomposition.
Microwave Vials: Always respect the pressure limits. Ammonia gas is generated upon heating; ensure the vial is rated for >20 bar.
POCl₃: Reacts violently with water. Quench carefully.
HI: Corrosive and causes severe burns.
References
Regioselective Reduction of 1,3-Dichloroisoquinoline:
Title: Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline.
Source:J. Chem. Soc., Perkin Trans. 1, 1997, 927-934.
URL:[Link]
Microwave Amination of Heterocycles:
Title: Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues.
Source:Beilstein J. Org. Chem., 2011, 7, 1221–1226.
URL:[Link]
Copper-Catalyzed Amination (Ullmann-Type):
Title: An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination.[1]
Source:Molecules, 2012, 17(12), 14186-14202.
URL:[Link][2][3]
General Isoquinoline Synthesis:
Title: Product Class 5: Isoquinolines (Thieme Science of Synthesis).
Source:Science of Synthesis Knowledge Updates, 2010.
URL:[Link]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) with Isoquinolin-3-amine
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving isoquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving isoquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature optimization for this specific transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and scientifically robust.
Technical FAQs: The "Why" Behind Temperature Optimization
This section addresses the fundamental principles governing the role of temperature in the SNAr reaction of isoquinolin-3-amine with activated aryl halides.
Q1: What is a reliable starting temperature for the nucleophilic substitution of an aryl halide with isoquinolin-3-amine?
A: A general starting point for SNAr reactions is typically in the range of 80–130 °C.[1] However, for a specific system involving isoquinolin-3-amine, a more conservative starting temperature of 80 °C is recommended.
Causality: The isoquinoline core is a relatively electron-rich heterocyclic amine, making it a competent nucleophile. The reaction's activation energy will be highly dependent on the electrophile (the aryl halide) and the solvent. Starting at 80 °C provides a good balance between supplying sufficient thermal energy to overcome the activation barrier without aggressively promoting potential side reactions or decomposition from the outset. Reactions can often be achieved at milder temperatures, sometimes even room temperature, with highly activated substrates or specific catalytic systems.[1][2]
Q2: How does increasing the reaction temperature mechanistically affect reaction rate and selectivity?
A: Temperature's influence is governed by the Arrhenius equation, which dictates that reaction rates increase with temperature. However, this applies to all potential reactions in the flask, including desired and undesired pathways.
Rate: The primary reason for heating a reaction is to increase the population of molecules with sufficient kinetic energy to overcome the activation energy (Ea) of the rate-determining step. In an SNAr reaction, this is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[3]
Selectivity: If potential side reactions (e.g., decomposition of starting material, formation of regioisomers, or di-substitution) have a higher activation energy than the desired reaction, increasing the temperature will disproportionately accelerate these undesired pathways, leading to lower selectivity and a more complex product mixture.[1]
Below is a diagram illustrating how temperature can favor a high-energy side reaction.
Caption: Temperature's effect on competing reaction pathways.
Q3: How do solvent choice and boiling point constrain the optimal reaction temperature?
A: The solvent is a critical parameter that works in concert with temperature. Polar aprotic solvents like DMSO, DMF, and NMP are standard for SNAr reactions because they effectively solvate the counter-ion of the base (e.g., K⁺ in K₂CO₃) while leaving the nucleophile relatively "naked" and more reactive.[4]
Boiling Point Constraint: The reaction temperature is fundamentally limited by the boiling point of the solvent at atmospheric pressure. For higher temperatures, the reaction must be conducted in a sealed vessel, which increases pressure.[5]
Solvent Stability: Ensure the chosen solvent is stable at the target reaction temperature. Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.
Interaction with Nucleophile: Protic solvents (e.g., alcohols, water) are generally avoided as they can form hydrogen bonds with the amine nucleophile, stabilizing it and reducing its nucleophilicity, thus requiring higher temperatures to achieve the same rate.[4]
Q4: My reaction requires a base. How does the choice of base influence the temperature requirements?
A: A base is often required to deprotonate the amine nucleophile after it has added to the ring or to scavenge the acid byproduct (HX).[6]
Strong vs. Weak Bases: Using a strong base (e.g., NaH) to pre-deprotonate the isoquinolin-3-amine to its more nucleophilic amide anion can potentially lower the required reaction temperature. However, this also increases the risk of side reactions. A weaker inorganic base like K₂CO₃ or Cs₂CO₃ is more common and represents a safer starting point.[4][6]
Base Solubility: The base must be at least partially soluble in the reaction medium. Temperature affects solubility; if the base is poorly soluble at lower temperatures, a higher temperature may be required simply to facilitate its role in the reaction.
Equilibrium: With weaker bases, the deprotonation of the intermediate is an equilibrium process. Higher temperatures can shift this equilibrium, potentially facilitating the final, irreversible elimination of the leaving group.
Troubleshooting Guide: From Stalled Reactions to Impure Products
This guide provides a logical, step-by-step workflow for diagnosing and solving common issues encountered when optimizing the reaction temperature.
Scenario 1: Low or No Conversion of Starting Material
Your reaction has been running at 80 °C for 24 hours, but TLC/LCMS analysis shows predominantly unreacted starting materials.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Causality & Explanation:
Verify Reagents: Before adjusting temperature, eliminate extrinsic factors. Impure nucleophiles, deactivated electrophiles, or wet solvents can halt the reaction entirely. Water can protonate the amine, reducing its nucleophilicity.[4]
Increase Temperature: The most direct way to address a slow reaction is to increase thermal energy. An incremental increase (e.g., in 20 °C steps) allows you to find the "sweet spot" without overshooting into a regime of decomposition.
Change Solvent/Base: If high temperatures are still ineffective, the system may be intrinsically limited. Switching from DMF (boiling point: 153 °C) to NMP (boiling point: 202 °C) allows for a higher temperature range. A stronger base like Cs₂CO₃ is more soluble and can accelerate the reaction.
Consider Catalysis: For particularly unreactive aryl chlorides or bromides, a catalyst (e.g., Buchwald-Hartwig or Ullmann conditions) may be necessary to facilitate the reaction at reasonable temperatures.[7]
Scenario 2: Reaction Works, but Produces Significant Impurities
You achieve good conversion at 120 °C, but the desired product is only 60% pure, with multiple side products observed.
Troubleshooting Steps & Rationale:
Identify the Impurity: If possible, characterize the main side product.
Is it a di-substituted product? This arises if the initial product reacts again with the aryl halide.
Solution: Lower the temperature and use a strict 1:1 stoichiometry of nucleophile to electrophile. This reduces the kinetic energy available for the second, likely higher-energy, substitution.
Is it from reaction with the solvent? (e.g., N-formylation from DMF decomposition).
Solution: Lower the temperature below the solvent's decomposition point or switch to a more stable solvent like DMSO or NMP.
Is it a dark, polymeric baseline material? This suggests general decomposition of starting materials or product.
Solution: This is a clear indication that the temperature is too high. Reduce the temperature significantly (e.g., back to 80-90 °C) and allow for a longer reaction time.
Scenario 3: Initial High Conversion, but Yield Drops Over Time
You see >90% conversion to product by LCMS after 4 hours, but when the reaction is left overnight, the product peak decreases and impurities increase.
Troubleshooting Steps & Rationale:
Hypothesis: The product is likely unstable at the reaction temperature.
Experiment: Run a time-course experiment, taking aliquots every hour. Determine the time at which the maximum product concentration is achieved.
Solution: Run the reaction at the same temperature but stop it at the optimal time identified in your time-course study. Alternatively, lower the reaction temperature by 10-20 °C. The reaction will be slower, but the product will likely be more stable over the extended reaction time, leading to a cleaner profile and higher isolated yield.
Experimental Protocol: Temperature Scouting Study
This protocol outlines a systematic approach to finding the optimal reaction temperature for the substitution of a generic 4-chloro-1-nitrobenzene with isoquinolin-3-amine.
Reaction vials suitable for heating (e.g., microwave vials with stir bars)
Heating block or oil bath with temperature control
Procedure:
To each of five labeled reaction vials, add isoquinolin-3-amine (e.g., 72 mg, 0.5 mmol), 4-chloro-1-nitrobenzene (79 mg, 0.5 mmol), and anhydrous K₂CO₃ (138 mg, 1.0 mmol).
Add a magnetic stir bar to each vial.
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (2.5 mL) to each vial.
Seal the vials securely.
Place the vials in a pre-heated heating block set to the following temperatures: 60 °C, 80 °C, 100 °C, 120 °C, and 140 °C .
Stir the reactions for a set time (e.g., 12 hours).
After 12 hours, cool all reactions to room temperature.
Quench each reaction by adding water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
Combine the organic layers for each sample, dry over anhydrous sodium sulfate, filter, and concentrate.
Analyze the crude material from each reaction by LCMS to determine the conversion of starting material and the purity of the desired product.
Data Presentation: Expected Outcomes of Temperature Scouting
The results of this experiment can be summarized in a table to clearly identify the optimal temperature.
Vial
Temperature (°C)
Conversion (%)
Product Purity (%)
Observations
1
60
15
>98
Very slow reaction, clean profile
2
80
65
>95
Good progress, still very clean
3
100
>98
>95
Optimal: Full conversion, clean product
4
120
>99
85
Full conversion, minor impurities forming
5
140
>99
70
Significant decomposition/side products
This structured approach provides clear, actionable data, allowing you to confidently select an optimal reaction temperature that balances reaction rate with selectivity and product stability.
References
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
YouTube. (2020). Reactions of Isoquinoline. Retrieved from [Link]
Isynthis. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. Retrieved from [Link]
Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1? Retrieved from [Link]
YouTube. (2020). Reactivity of Isoquinoline. Retrieved from [Link]
PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
National Institutes of Health. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Retrieved from [Link]
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
University of Sydney. (n.d.). Chapter 7: Quinolines and Isoquinolines. Retrieved from [Link]
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
Chemistry LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Retrieved from [Link]
ScienceDirect. (n.d.). Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. Retrieved from [Link]
Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
Technical Support Center: Purification of 5-Methylisoquinolin-3-amine by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 5-Methylisoquinolin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the chromatographic purification of 5-Methylisoquinolin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the purification of this basic heterocyclic amine.
Introduction: The Challenge of Purifying Basic Amines
5-Methylisoquinolin-3-amine, like many nitrogen-containing heterocyclic compounds, presents a unique set of challenges during purification by silica gel column chromatography. The basic nature of the amine functionality leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can result in several undesirable outcomes:
Peak Tailing: The strong interaction causes the compound to elute slowly and unevenly, resulting in broad, tailing peaks.
Irreversible Adsorption: In some cases, the compound can bind so strongly to the silica that it fails to elute, leading to low or no recovery.
Compound Degradation: The acidic nature of the silica gel can catalyze the degradation of sensitive molecules.
This guide provides practical solutions to overcome these challenges and achieve successful purification.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of 5-Methylisoquinolin-3-amine in a question-and-answer format.
Question 1: My 5-Methylisoquinolin-3-amine is streaking badly on the TLC plate and I'm getting significant tailing in my column fractions. How can I improve the peak shape?
Answer:
This is a classic problem when purifying basic compounds like 5-Methylisoquinolin-3-amine on standard silica gel. The streaking and tailing are due to the strong interaction between the basic amine and the acidic silica.
Causality: The lone pair of electrons on the nitrogen atom of your amine interacts strongly with the acidic protons of the silanol groups on the silica surface. This acid-base interaction is often strong enough to cause the issues you are observing.
Solution: To mitigate this, you need to "neutralize" the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.
Step-by-Step Protocol:
Select a Mobile Phase: A good starting point for 5-Methylisoquinolin-3-amine is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Based on closely related structures, a ratio of 2:1 hexanes:ethyl acetate is a reasonable starting point.[1]
Add a Basic Modifier: To your chosen solvent system, add 0.5-1% triethylamine (TEA) or a few drops of concentrated ammonium hydroxide per liter of eluent. TEA is often preferred as it is volatile and easily removed under vacuum.
Equilibrate the Column: It is crucial to flush the column with the mobile phase containing the basic additive before loading your sample. This ensures that the entire silica bed is neutralized, preventing interactions with your compound.[2]
Monitor by TLC: Before running the column, develop a TLC plate using the same mobile phase (including the basic additive). You should observe a significant improvement in the spot shape, with less streaking. An optimal Rf value for column chromatography is typically between 0.2 and 0.4.[3]
Question 2: I've run my column, but I can't find my compound. It seems to have disappeared. What happened?
Answer:
This frustrating situation is likely due to irreversible adsorption of your compound onto the silica gel or decomposition on the stationary phase.
Causality: If the interaction between your basic amine and the acidic silica is too strong, the compound will not elute with the mobile phase. Alternatively, the acidic environment of the silica gel may have caused your compound to degrade.[4]
Solutions:
Use a Basic Modifier: As described in the previous question, adding a basic modifier like triethylamine to your eluent is the first and most common solution to try.[5]
Change the Stationary Phase: If a basic modifier is not sufficient, consider switching to a different stationary phase.
Alumina (Al₂O₃): Alumina is available in neutral, acidic, and basic forms. For a basic compound like 5-Methylisoquinolin-3-amine, basic or neutral alumina is a good alternative to silica gel.[6]
Amine-functionalized Silica: This is a specialty stationary phase where the silica surface is covalently modified with amino groups, creating a more basic environment that is ideal for the purification of amines.
Flush the Column: If you suspect your compound is still on the column, you can try to "strip" it by flushing with a very polar solvent system, such as 5-10% methanol in dichloromethane, again with a small amount of a basic additive.[4]
Question 3: I am seeing multiple spots on my TLC after the column, even in fractions that should be pure. Did my compound decompose?
Answer:
It is possible that your compound is degrading on the silica gel during the chromatography process.
Causality: The prolonged exposure of your compound to the acidic stationary phase can lead to decomposition, resulting in the appearance of new spots on your TLC.
Solutions:
Deactivate the Silica Gel: As mentioned, using a mobile phase containing triethylamine or ammonia will help to neutralize the silica and reduce the likelihood of degradation.[2]
Run the Column Faster: "Flash" column chromatography, where air pressure is used to push the solvent through the column more quickly, reduces the contact time between your compound and the stationary phase, minimizing the opportunity for degradation.[7]
Use an Alternative Stationary Phase: Switching to a less acidic stationary phase like neutral alumina can prevent decomposition.
Question 4: My compound is eluting with the solvent front, and I'm getting no separation from non-polar impurities.
Answer:
This indicates that your mobile phase is too polar, causing your compound to have a very high Rf value and elute quickly without sufficient interaction with the stationary phase.
Causality: The solvent is competing too effectively with your compound for binding sites on the silica gel, leading to rapid elution.
Solution: You need to decrease the polarity of your mobile phase.
Step-by-Step Protocol:
Adjust the Solvent Ratio: Decrease the proportion of the more polar solvent in your mobile phase. For example, if you are using 1:1 hexanes:ethyl acetate, try 3:1 or 4:1 hexanes:ethyl acetate.
Optimize with TLC: Run TLC plates with these less polar solvent systems to find a composition that gives your target compound an Rf value in the ideal range of 0.2-0.4.
Run the Column: Use the optimized, less polar mobile phase to run your column. This will increase the retention of your compound on the silica gel, allowing for better separation from non-polar impurities.
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying 5-Methylisoquinolin-3-amine?
A: For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point due to its high resolving power and low cost. However, due to the basic nature of 5-Methylisoquinolin-3-amine, it is highly recommended to use a mobile phase containing a basic additive like 0.5-1% triethylamine. If issues persist, basic or neutral alumina, or amine-functionalized silica are excellent alternatives.[2][5]
Q: How do I choose the right solvent system?
A: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. You can also try dichloromethane and methanol for more polar compounds. The goal is to find a solvent system that moves your desired compound to an Rf of 0.2-0.4 while providing good separation from impurities.[3][8]
Q: Why is an Rf of 0.2-0.4 considered optimal for column chromatography?
A: An Rf in this range indicates that the compound has a good balance of interaction with the stationary phase and solubility in the mobile phase. If the Rf is too high (>0.5), the compound will elute too quickly with poor separation. If the Rf is too low (<0.1), the elution will be very slow, leading to broad peaks and the need for large volumes of solvent.
Q: Can I use reversed-phase chromatography to purify 5-Methylisoquinolin-3-amine?
A: Yes, reversed-phase chromatography is a viable option, especially for polar compounds. In this technique, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). For basic compounds, it is often necessary to add an acid (like formic acid or trifluoroacetic acid) to the mobile phase to protonate the amine, which can improve peak shape.[5]
Recommended Column Chromatography Parameters
The following table provides recommended starting conditions for the purification of 5-Methylisoquinolin-3-amine. These should be optimized using TLC prior to running the column.
Parameter
Recommendation 1 (Standard)
Recommendation 2 (Alternative)
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Basic or Neutral Alumina
Mobile Phase
Hexanes:Ethyl Acetate with 0.5-1% Triethylamine
Dichloromethane:Methanol with 0.5-1% Triethylamine
Starting Gradient
4:1 Hexanes:EtOAc
98:2 DCM:MeOH
Target Rf
0.2 - 0.4
0.2 - 0.4
Detection
UV light (254 nm)
UV light (254 nm)
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting the column chromatography purification of 5-Methylisoquinolin-3-amine.
Caption: Troubleshooting workflow for 5-Methylisoquinolin-3-amine purification.
References
Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 6, 2026, from [Link]
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved February 6, 2026, from [Link]
Google Patents. (n.d.). Methods for preparing isoquinolines.
National Center for Biotechnology Information. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved February 6, 2026, from [Link]
YouTube. (2023, March 10). Performing Column Chromatography. Retrieved February 6, 2026, from [Link]
Wikipedia. (n.d.). Column chromatography. Retrieved February 6, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved February 6, 2026, from [Link]
Reddit. (2020, January 19). Rf value for TLC. Retrieved February 6, 2026, from [Link]
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 6, 2026, from [Link]
Google Patents. (n.d.). Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
Restek. (n.d.). Troubleshooting Guide. Retrieved February 6, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. Retrieved February 6, 2026, from [Link]
Brian H. Northrop. (n.d.). FLASH OPTIMIZATION. Retrieved February 6, 2026, from [Link]
University of California, Irvine. (n.d.). How to run column chromatography. Retrieved February 6, 2026, from [Link]
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved February 6, 2026, from [Link]
University of Arizona. (n.d.). 5. Thin Layer Chromatography. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7. Retrieved February 6, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: ISOQ-HYGRO-001
Status: Open
Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary
Isoquinolin-3-amine (CAS: 25475-67-6) is a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors. While the free base is a relatively stable solid (mp 154–156°C), its protonated salts—often required for solubility or bioavailability—exhibit significant hygroscopicity .
This guide addresses the "wet salt" phenomenon, where salts absorb atmospheric moisture, leading to deliquescence, hydrolysis, and stoichiometric errors. The following protocols are designed to stabilize your workflow and ensure data integrity.
Module 1: Troubleshooting & Diagnostics (FAQ)
Q1: "My solid salt turned into a liquid overnight. Is it ruined?"
Diagnosis: Your sample has likely undergone deliquescence .
Technical Explanation: This occurs when the Critical Relative Humidity (CRH) of the salt is lower than the ambient humidity of your lab. Isoquinolin-3-amine salts (especially HCl or Mesylate) have high lattice energy but also high hydrogen-bonding potential. When exposed to humidity above their CRH, the solid surface adsorbs water until a saturated solution film forms, eventually dissolving the entire crystal lattice.
Immediate Action:
Do not heat rapidly. Heating a deliquescent puddle often causes decomposition (hydrolysis of the imine-like bond).
Lyophilization (Freeze-Drying): Dissolve the "puddle" in a minimum amount of HPLC-grade water/acetonitrile (1:1), freeze, and lyophilize. This restores the amorphous or semi-crystalline solid state.
Salt Switch: If this persists, consider a less hygroscopic counterion (see Module 3).
Q2: "My yields are consistently >100%, or my coupling reactions are failing."
Diagnosis: You are weighing "water weight," leading to incorrect stoichiometry.
The Mechanism: A hygroscopic salt can absorb 2–10% of its weight in water within minutes on an open balance. If you weigh 100 mg of "salt," you might actually have 90 mg of salt and 10 mg of water. In stoichiometry-sensitive reactions (e.g., Buchwald-Hartwig couplings), this under-loading of the amine leads to catalyst poisoning or incomplete conversion.
Solution: Implement the "Weighing by Difference" protocol immediately (see Module 2).
Q3: "How do I know if my salt is wet without destroying it?"
Diagnosis: Need for non-destructive characterization.
Recommendation: Use Dynamic Vapor Sorption (DVS) .[1][2] Unlike TGA (which destroys the sample), DVS cycles humidity to measure mass change reversibly.
Module 2: Essential Protocols
Protocol A: Weighing by Difference (The "Closed Loop" Method)
Use this for all stoichiometry-critical experiments.
Preparation: Dry a glass weighing boat or vial in an oven (100°C) for 30 mins; cool in a desiccator.
Taring: Place the capped vial containing your bulk salt on the balance. Record Total Mass (
).
Transfer: Remove the vial from the balance. Quickly uncap, transfer the estimated amount of solid to your reaction vessel, and immediately recap.
Final Weighing: Place the capped source vial back on the balance. Record Remaining Mass (
).
Calculation:
Note: This eliminates error caused by the salt absorbing moisture on the open balance pan.
Technical Support: Minimizing Oxidation in Isoquinoline Derivatives
Executive Summary: The Root Cause Why is my isoquinoline derivative degrading? The instability of amino-isoquinoline derivatives—specifically 1,2,3,4-tetrahydroisoquinolines (THIQs) and those with exocyclic amines—stems...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Root Cause
Why is my isoquinoline derivative degrading?
The instability of amino-isoquinoline derivatives—specifically 1,2,3,4-tetrahydroisoquinolines (THIQs) and those with exocyclic amines—stems from the high electron density on the nitrogen atom and the activated "benzylic" hydrogen at the C1 position.
Unlike fully aromatic isoquinolines, THIQs possess a low oxidation potential. They undergo oxidative dehydrogenation or N-oxide formation upon exposure to atmospheric oxygen, accelerated by light, trace metals, and acidic surfaces (like silica gel).
The Oxidation Cascade (Visualized)
The following diagram illustrates the mechanistic pathway of degradation, highlighting where intervention is required.
Figure 1: The oxidative dehydrogenation pathway of tetrahydroisoquinolines. Intervention is most effective at the initial Single Electron Transfer (SET) stage via protonation or oxygen exclusion.
Experimental Workflows & Protocols
Module A: Synthesis & Reaction Handling
The Problem: Reaction mixtures turning dark/yellow upon air exposure.
The Fix: Rigorous exclusion of oxygen and trace metals.
Protocol: Inert Atmosphere Handling
Solvent Degassing: Do not rely on simple sonication.
Standard: Sparge with Argon for 15-20 minutes per liter.
High Sensitivity: Perform three cycles of Freeze-Pump-Thaw.
Radical Scavenging (Optional): If the reaction tolerates it, add 0.1–0.5 mol% of BHT (Butylated hydroxytoluene) . BHT acts as a "sacrificial" antioxidant, intercepting peroxyl radicals before they attack the isoquinoline nitrogen.
Metal Chelation: If using metal catalysts (Cu, Fe, Pd), add EDTA or QuadraPure™ scavengers immediately during workup. Residual metals catalyze the conversion of amines to N-oxides [1].
Module B: Purification (The "Silica Risk")
The Problem: Product streaks on TLC or decomposes on the column.
The Science: Silica gel is slightly acidic (pH 4–5). This acidity protonates the amine (good) but also concentrates it on a high-surface-area material rich in adsorbed oxygen (bad), promoting surface-mediated oxidation.
Protocol: "Neutralized" Chromatography
Do not use untreated silica for sensitive amino-isoquinolines.
Method
Procedure
Pros
Cons
Amine Pre-treatment
Flush column with 1% Triethylamine (TEA) in Hexane before loading.
Excellent for polar amines; suppresses N-oxide formation.
Strong odor; silica dissolves slightly in high MeOH.
Alumina (Basic)
Substitute silica with Basic Alumina (Activity Grade II or III).
Non-acidic surface; minimizes oxidation.
Lower resolution than silica; variable activity.
Module C: Storage & Formulation
The Problem: Sample purity drops after 1 week of storage.
The Fix: Kinetic stabilization via salt formation.
Protocol: Salt Formation (The Gold Standard)
Free-base amino-isoquinolines are thermodynamically unstable in air. Convert them to salts immediately.
Dissolution: Dissolve the crude free base in minimal dry diethyl ether or ethanol.
Acid Addition: Add 1.1 equivalents of HCl (in dioxane/ether) or Fumaric Acid .
Why? Protonating the nitrogen lone pair (
) increases the ionization potential, making it chemically impossible for oxygen to abstract an electron [2].
Filtration: Filter the precipitate under Argon.
Storage: Store at -20°C in amber vials (blocks UV light).
Troubleshooting Guide (FAQ)
Q1: My clear oil turned yellow/brown overnight. Is it ruined?
Diagnosis: This is the hallmark of "N-oxide" or "Iminium" formation. The color comes from conjugated impurities (often <5% of mass).
Solution:
Check LC-MS for a peak at
(N-oxide) or (Imine).
Rescue: Dissolve in DCM and wash with 10% aqueous Sodium Metabisulfite or Ascorbic Acid . These mild reducing agents can revert N-oxides back to the amine or scavenge radical initiators.
Prevention: Re-purify and immediately convert to the HCl salt.
Q2: I see a "double spot" on TLC after workup.
Diagnosis: Likely partial oxidation to the 3,4-dihydroisoquinoline or the N-oxide .
Test: Treat the TLC plate with a drop of dilute HCl. If the spots merge or change Rf significantly, it is likely the free base vs. salt equilibrium or a reversible N-oxide.
Action: Run the column with 1% TEA (see Module B).
Q3: Can I use antioxidants in the final drug formulation?
Answer: Yes, but regulatory acceptance varies.
Ascorbic Acid (Vitamin C): Water-soluble. Good for aqueous formulations.
BHT/BHA: Lipophilic. Best for oils or solid dispersions.
Sodium Metabisulfite: Potent, but can cause allergic reactions in some patients; use with caution in clinical leads [3].
Decision Logic for Purification
Use this flow to select the safest purification method for your derivative.
Figure 2: Decision matrix for selecting purification stationary phases to minimize oxidative degradation.
References
Oxidative Dehydrogenation Mechanisms
Richter, H., et al. "Selective electrochemical acceptorless dehydrogenation reactions of tetrahydroisoquinoline derivatives." Organic & Biomolecular Chemistry.
Silica Gel Interactions & Purification
Biotage. "Is there an easy way to purify organic amines?" Biotage Technical Articles.
Pharmaceutical Stability & Antioxidants
Waterman, K.C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology.
General Amine Oxidation Control
ResearchGate Discussion.[2] "Is there any antioxidant to avoid the formation of N-Oxide?"
Structural Elucidation Guide: 5-Methyl Group in Isoquinoline Derivatives
Executive Summary In medicinal chemistry, particularly during Pictet-Spengler cyclizations or Bischler-Napieralski syntheses, distinguishing between isoquinoline regioisomers is a critical quality gate. The 5-methylisoqu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, particularly during Pictet-Spengler cyclizations or Bischler-Napieralski syntheses, distinguishing between isoquinoline regioisomers is a critical quality gate. The 5-methylisoquinoline isomer presents a unique challenge: its methyl group resides in the carbocyclic ring, electronically similar to the 6-, 7-, and 8-positions, yet sterically distinct due to the peri-interaction with the heterocyclic ring.
This guide provides a definitive methodology for identifying the 5-methyl group, moving beyond ambiguous 1D chemical shifts to rely on dipolar coupling (NOE) and specific steric deshielding patterns.
The Chemo-Structural Context
To interpret the NMR data accurately, one must first visualize the steric and electronic environment of the isoquinoline scaffold.
The 5-Position (Peri-Position): The C5 position is spatially adjacent (peri) to C4 of the heteroaromatic ring. A methyl group here experiences steric compression from the proton at C4 (H4).
The 8-Position (Peri-Position): The C8 position is peri to C1. A methyl group here interacts sterically with H1.
Electronic Shielding: Unlike the 1-Me and 3-Me groups, which are directly attached to the electron-deficient pyridine-like ring (deshielded), the 5-Me group is on the benzene ring, resulting in a more upfield shift, typically in the "aromatic methyl" region.
Diagram 1: Steric Interactions & Numbering
The following diagram illustrates the critical peri-interactions that define the NMR behavior.
Caption: Diagnostic spatial interactions. The 5-Me group shows a specific Nuclear Overhauser Effect (NOE) with H4, while the 8-Me isomer correlates with H1.
Comparative Chemical Shifts (
H &
C)
While 1D NMR is often insufficient for definitive assignment of the 5-, 6-, 7-, and 8-isomers, the 5-methyl group often displays a subtle downfield shift compared to the 6- or 7-methyl isomers due to the peri-effect (steric deshielding) from H4.
Table 1: Diagnostic Chemical Shift Ranges (CDCl
)
Feature
5-Methyl (Target)
1-Methyl (Isomer)
8-Methyl (Isomer)
6/7-Methyl (Isomers)
H Methyl
2.60 – 2.75 ppm
2.90 – 3.05 ppm
2.70 – 2.85 ppm
2.45 – 2.55 ppm
H Aromatic Key
H4 (~7.6 ppm)
H8 (~8.0 ppm)
H1 (~9.2 ppm)
Generic Aromatic
C Methyl
18 – 22 ppm
22 – 25 ppm
18 – 22 ppm
21 – 22 ppm
Key Distinction
Upfield of 1-Me
Most Deshielded
Crowds H1
Most Shielded
Note: Shifts are approximate and solvent-dependent. The 1-Methyl group is significantly deshielded due to its direct attachment to the electron-deficient C1 position adjacent to Nitrogen.
Definitive Assignment Workflow (NOESY/HMBC)
Reliance on chemical shift alone is prone to error. The following self-validating workflow uses 2D NMR to confirm the regiochemistry.
The "NOE Lock" Mechanism
Identify H1: Look for the most downfield singlet (typically >9.0 ppm).
Identify H4: Look for the doublet around 7.5–7.8 ppm (couples to H3).
Irradiate Methyl: In a 1D-NOE or 2D-NOESY experiment, excitation of the methyl peak will transfer magnetization to spatially close protons.
If 5-Me: You will see a cross-peak with H4 .
If 8-Me: You will see a cross-peak with H1 .
If 1-Me: You will see a cross-peak with H8 .
Diagram 2: Structural Elucidation Logic Gate
Caption: Logic flow for distinguishing methyl isoquinoline isomers using chemical shift filtering followed by definitive NOESY correlations.
Experimental Protocols
A. Sample Preparation for Resolution
To ensure distinct peaks for the aromatic protons (H4 vs H3 vs Benzene ring), concentration and solvent choice are vital.
Solvent: CDCl
is standard, but if aromatic overlap occurs (common in isoquinolines), switch to Benzene-d or DMSO-d . Benzene-d often induces specific shifts that resolve overlapping multiplets (ASIS effect).
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause stacking effects that shift aromatic peaks upfield.
B. 2D NOESY Acquisition Parameters
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).
Mixing Time (d8):400–600 ms .
Why? Methyl groups relax slowly. A mixing time that is too short (<300 ms) may miss the NOE. A time that is too long (>800 ms) allows spin-diffusion, creating false positives (e.g., seeing H3 from 5-Me via H4).
Relaxation Delay (d1): Set to at least 2.0 seconds to allow full methyl relaxation.
Scans: Minimum 16 scans per increment for sufficient signal-to-noise on cross-peaks.
References
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
University of Queensland. (n.d.). Isoquinoline | C9H7N | Structure and NMR. Retrieved from [Link]
Reich, H. J. (University of Wisconsin).[1] 1H NMR Chemical Shifts - Methyl Groups. Organic Chemistry Data. Retrieved from [Link]
Technical Guide: LC-MS/MS Fragmentation Pattern of 5-Methylisoquinolin-3-amine
Executive Summary This guide details the structural characterization of 5-Methylisoquinolin-3-amine (CAS: 147496-81-7) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a scaffold often utilized in kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the structural characterization of 5-Methylisoquinolin-3-amine (CAS: 147496-81-7) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a scaffold often utilized in kinase inhibitor development, distinguishing this specific isomer from its regioisomers (e.g., 1-methyl or 6-methyl variants) is critical for structure-activity relationship (SAR) validation.
Core Insight: The fragmentation of 5-Methylisoquinolin-3-amine is driven by the stability of the isoquinoline core. Unlike aliphatic amines, the primary fragmentation pathway is not simple
-cleavage but rather a ring-opening Retro-Diels-Alder (RDA) mechanism and characteristic neutral losses of Ammonia () and Hydrogen Cyanide ().
Experimental Protocol
To ensure reproducible fragmentation data, the following LC-MS/MS conditions are recommended. These parameters favor the formation of the protonated molecular ion
while minimizing in-source fragmentation.
LC-MS/MS Method Parameters
Parameter
Setting
Rationale
Ionization Source
ESI (Positive Mode)
Protonation of the heterocyclic nitrogen and exocyclic amine is favorable.
Capillary Voltage
3.5 kV
Standard for small molecule stability.
Cone Voltage
30 V
Sufficient to decluster adducts without fragmenting the precursor.
Collision Energy (CE)
Ramp 15–35 eV
Low energy preserves the parent; high energy reveals the hard ring-cleavage fragments.
Column
C18 Reverse Phase (2.1 x 50 mm, 1.7 µm)
Retains polar aromatic amines; enables separation from isomers.
Mobile Phase A
Water + 0.1% Formic Acid
Proton source for ionization.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Organic modifier for elution.
Fragmentation Analysis (Mechanistic Profiling)
Precursor Ion
Observed Mass (
): 159.09 (Calculated for )
Structure: The protonation likely occurs at the ring nitrogen (
) or the exocyclic amine (), with the ring nitrogen being thermodynamically favored due to resonance stabilization.
Primary Fragmentation Pathways
The MS/MS spectrum is dominated by two competing neutral loss pathways: Deamination and Ring Contraction .
Pathway A: Loss of Ammonia () [ 17 Da]
Fragment Ion:
142
Mechanism: Homolytic cleavage of the
bond at position 3.
Significance: This pathway confirms the presence of the primary amine. The intensity of this peak is often lower than the ring-cleavage peaks due to the high stability of the aromatic
bond.
Pathway B: Loss of Hydrogen Cyanide () [ 27 Da]
Fragment Ion:
132
Mechanism: This is the diagnostic "fingerprint" of amino-substituted N-heterocycles. The loss of
typically involves the ring nitrogen () and the adjacent carbon (), leading to ring contraction.
Secondary Loss: A subsequent loss of a second
molecule or a methyl radical () may occur at higher collision energies ().
Pathway C: Methyl Radical Loss () [ 15 Da]
Fragment Ion:
144
Mechanism: Direct cleavage of the 5-methyl group.
Abundance: Generally low abundance (
) unless the methyl group is activated by adjacent steric strain, which is minimal at the 5-position.
Visualized Fragmentation Pathway
The following diagram illustrates the transition from the precursor ion to its stable fragments.
Figure 1: Proposed fragmentation pathway for 5-Methylisoquinolin-3-amine under ESI+ conditions.
Comparative Analysis: Distinguishing Isomers
Differentiation between 5-Methylisoquinolin-3-amine (Target) and its isomer 3-Methylisoquinolin-5-amine (Comparator) is a common analytical challenge. While their exact masses are identical (
), their fragmentation kinetics differ due to the "Ortho Effect" and electronic environment of the amine.
Comparison Table: Target vs. Isomer
Feature
5-Methylisoquinolin-3-amine (Target)
3-Methylisoquinolin-5-amine (Comparator)
Structure
Amine on Pyridine Ring (Pos 3)
Amine on Benzene Ring (Pos 5)
Dominant Fragment
132 (Loss of HCN)
141 (Loss of )
Mechanism
The amine at Pos 3 facilitates ring opening near the heterocyclic nitrogen.
The amine at Pos 5 behaves like an aniline derivative; facile loss is favored over ring opening.
Retention Time (C18)
Earlier Elution (More polar due to amine proximity to ring N)
Later Elution (Less polar; amine is on the carbocyclic ring)
Isomer Differentiation Workflow
Figure 2: Decision tree for differentiating methylisoquinolin-amine isomers based on MS/MS relative abundance.
References
Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10:733. Retrieved from [Link]
Demarque, D. P., et al. (2016). Fragmentation of isoquinoline alkaloids in ESI-MS/MS: A study of the influence of the position of substituents. Journal of Mass Spectrometry. Retrieved from [Link]
Validation
A Comparative Guide to Validating the Purity of 5-Methylisoquinolin-3-amine Using Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of a chemical entity is a cornerstone of rigorous scientific practice. The integrity of experimental data and the safety of pote...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, establishing the purity of a chemical entity is a cornerstone of rigorous scientific practice. The integrity of experimental data and the safety of potential therapeutic agents hinge on the accurate characterization of the molecules under investigation. This guide provides an in-depth, technical comparison for validating the purity of 5-Methylisoquinolin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry, with a primary focus on elemental analysis. We will explore the causality behind experimental choices, benchmark against alternative analytical techniques, and provide actionable protocols to ensure self-validating systems.
The Criticality of Purity for 5-Methylisoquinolin-3-amine
5-Methylisoquinolin-3-amine (C₁₀H₁₀N₂) is a substituted isoquinoline, a structural motif found in numerous biologically active compounds.[1] Impurities, which can arise from various synthetic pathways, degradation, or storage conditions, can significantly impact its chemical and biological properties, leading to misleading experimental results and potential safety concerns.[2] Therefore, robust purity validation is not merely a procedural formality but a scientific necessity.
Elemental Analysis: A Fundamental Pillar of Purity Assessment
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful technique for determining the elemental composition of a sample.[3] It serves as a fundamental check of a compound's identity and purity by comparing the experimentally determined mass percentages of its constituent elements to the theoretically calculated values.
Theoretical Composition of 5-Methylisoquinolin-3-amine
Before embarking on experimental work, the theoretical elemental composition must be calculated based on the compound's molecular formula, C₁₀H₁₀N₂.
A pure sample of 5-Methylisoquinolin-3-amine should yield experimental results that closely align with these theoretical values.
Experimental Protocol for Elemental Analysis
The following protocol outlines the steps for performing CHN analysis on 5-Methylisoquinolin-3-amine. The causality behind each step is explained to provide a deeper understanding of the process.
5-Methylisoquinolin-3-amine sample (dried to constant weight)
Step-by-Step Methodology
Sample Preparation:
Ensure the 5-Methylisoquinolin-3-amine sample is homogenous and has been thoroughly dried under vacuum to remove any residual solvents or moisture, which can significantly skew the hydrogen and carbon percentages.
Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a calibrated microbalance. The precise mass is critical for accurate calculations.
Instrument Calibration:
Calibrate the CHN analyzer using a certified organic standard with a known elemental composition, such as acetanilide. This step is crucial for establishing the instrument's response factors for C, H, and N and ensuring the accuracy of the measurements.
Combustion:
The tin capsule containing the sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) in the presence of a pulse of pure oxygen.
The sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOx).
Reduction and Separation:
The combustion gases are swept by a helium carrier gas through a reduction tube (often containing copper) to convert the nitrogen oxides to dinitrogen gas (N₂).
The resulting gas mixture (CO₂, H₂O, and N₂) is then passed through a chromatographic column to separate the individual components.
Detection and Quantification:
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the amount of each element present in the original sample.
The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight.
Data Interpretation and Acceptance Criteria
The experimental results should be compared to the theoretical values. According to guidelines from the International Council for Harmonisation (ICH), a deviation of ±0.4% from the theoretical value for each element is generally considered acceptable for confirming the purity of a new drug substance.[4][5]
Element
Theoretical %
Experimental % (Example)
Deviation
Pass/Fail
Carbon
75.93
75.75
-0.18%
Pass
Hydrogen
6.37
6.45
+0.08%
Pass
Nitrogen
17.70
17.58
-0.12%
Pass
This table presents hypothetical experimental data for illustrative purposes.
A Comparative Look: Elemental Analysis vs. Alternative Techniques
While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods that measure different physicochemical properties. The choice of technique should be guided by the specific information required and the potential nature of the impurities.
Analytical Technique
Principle
Strengths for 5-Methylisoquinolin-3-amine
Limitations
Elemental Analysis (CHN)
Combustion and detection of elemental gases.
Provides fundamental confirmation of elemental composition. Excellent for detecting inorganic impurities and incorrect formulations.
Does not provide information on the identity or quantity of specific organic impurities. Insensitive to isomeric impurities.
High-Performance Liquid Chromatography (HPLC)
Separation based on differential partitioning between a stationary and a mobile phase.[6]
Highly sensitive for detecting and quantifying organic impurities, including isomers and degradation products.[7] Can be used for preparative purification.
Requires a suitable chromophore for UV detection. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds followed by mass-based detection.
Excellent for identifying and quantifying volatile organic impurities, such as residual solvents. Provides structural information about impurities.
Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds like amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the magnetic properties of atomic nuclei.
Provides detailed structural information, enabling the identification of the main compound and any structurally related impurities. Quantitative NMR (qNMR) can be used for purity determination without a reference standard for the analyte.
Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can be challenging to interpret.
Workflow for Comprehensive Purity Validation
A robust workflow for validating the purity of 5-Methylisoquinolin-3-amine should integrate multiple analytical techniques to provide a holistic assessment.
Caption: Integrated workflow for the comprehensive purity validation of 5-Methylisoquinolin-3-amine.
Conclusion: A Multi-faceted Approach to Ensuring Scientific Integrity
Validating the purity of 5-Methylisoquinolin-3-amine is a critical step in any research or development endeavor. While elemental analysis provides a fundamental and indispensable assessment of elemental composition, it should not be employed in isolation. A comprehensive and self-validating purity assessment strategy should judiciously integrate orthogonal analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. This multi-faceted approach provides a more complete picture of the compound's purity profile, enabling researchers to proceed with confidence in the integrity of their starting materials and the reliability of their subsequent findings.
References
Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903. [Link]
Toumi, A., et al. (2021). Synthesis of pyrrolo-[1,2-a]isoquinoline-spirooxindoles and piperazine and rhodanine analogues of isoquinoline. RSC Advances, 11(38), 23586-23594. [Link]
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]
MDPI. (2023). Synthesis of Some Novel Cr(III), Mn(II), and Pd(II) Complexes via the Sono-Chemical Route with a Chlorinated Quinolinyl-Imine Ligand: Structural Elucidation, Bioactivity Analysis, and Docking Simulations. Molecules, 28(15), 5821. [Link]
PubMed. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 34(15), 1849-1857. [Link]
ResearchGate. (2020). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. Organic & Biomolecular Chemistry, 18(44), 9034-9039. [Link]
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]
ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 864-870. [Link]
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental Science and Pollution Research, 27(24), 30588-30598. [Link]
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
Journal of Applied Bioanalysis. (2023). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis, 9(1), 1-10. [Link]
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
Semantic Scholar. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Food Additives & Contaminants: Part A, 35(6), 1167-1175. [Link]
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
Springer. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Medicinal Chemistry Research, 30(5), 1045-1077. [Link]
Technical Assessment: Spectroscopic Profile of 5-Methylisoquinolin-3-amine
Executive Summary 5-Methylisoquinolin-3-amine is a specialized heterocyclic scaffold utilized primarily in the synthesis of kinase inhibitors, DNA-intercalating agents, and fluorescent probes. Its spectroscopic behavior...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methylisoquinolin-3-amine is a specialized heterocyclic scaffold utilized primarily in the synthesis of kinase inhibitors, DNA-intercalating agents, and fluorescent probes. Its spectroscopic behavior is governed by the interplay between the electron-rich amino group at the C3 position and the inductive donation from the methyl group at C5, superimposed on the electron-deficient isoquinoline core.
This guide provides a technical analysis of its UV-Vis absorption properties, comparing it against structural analogs to aid researchers in probe design and purity assessment.
Part 1: Comparative Spectroscopic Profile
The UV-Vis absorption spectrum of 5-Methylisoquinolin-3-amine is characterized by three primary regions: the
-band (high energy), the p-band (moderate energy), and the -band (lower energy, often responsible for color/fluorescence).
Data Table: 5-Methylisoquinolin-3-amine vs. Structural Analogs
Note: Values for 5-Methylisoquinolin-3-amine are derived from Structure-Activity Relationship (SAR) analysis of the isoquinoline chromophore and auxochromic vectors, as direct spectral databases for this specific isomer are limited.
Feature
5-Methylisoquinolin-3-amine
3-Aminoisoquinoline (Comparator)
Isoquinoline (Parent)
Primary (nm)
~335 - 345 nm
~320 - 335 nm
317 nm
Secondary (nm)
~275 - 285 nm
~265 - 275 nm
266 nm
Tertiary (nm)
~225 - 235 nm
~215 - 225 nm
217 nm
Molar Absorptivity ()
High (>4,500 )
Moderate (~3,500 )
Moderate (~3,100 )
Solvatochromism
Positive (Red shift in polar solvents)
Positive
Weak
Electronic Effect
Donor-Acceptor (D-A) : 3-NH2 donor to Ring N acceptor. 5-Me adds weak donation.
Donor-Acceptor
Aromatic
Mechanistic Insight: The Auxochromic Shift
The Amino Effect (C3): The lone pair on the C3-amine participates in mesomeric donation (+M) into the isoquinoline ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and causing a significant bathochromic (red) shift compared to the parent isoquinoline.
The Methyl Effect (C5): The methyl group at C5 exerts a weak inductive effect (+I) and hyperconjugation. While less dramatic than the amine, it further destabilizes the
-system. Crucially, the C5 position in isoquinoline is electronically active; substitution here often broadens the absorption bands and increases the molar extinction coefficient () due to increased polarizability.
Part 2: Experimental Protocol for Spectral Characterization
To ensure data integrity, the following self-validating protocol is recommended for determining the exact
Non-polar solvents (Hexane): The spectrum will show fine vibrational structure and blue-shifted maxima (lower
).
Polar Protic solvents (Ethanol/Methanol): Hydrogen bonding with the C3-amine and ring nitrogen stabilizes the excited state (ICT state), causing a red shift and loss of vibrational structure (broadening).
Acidic Media: Protonation of the ring nitrogen (pKa ~5-6) typically induces a strong bathochromic shift (to ~350-360 nm) due to the formation of the isoquinolinium cation, which is a stronger electron acceptor.
Comparison with Alternatives
Vs. 3-Aminoisoquinoline: The 5-methyl analog is more lipophilic (higher LogP). If your application requires cell membrane permeability, the 5-methyl variant is superior. Spectroscopically, the 5-methyl group provides a unique "handle" for NMR characterization (distinct singlet/doublet ~2.4 ppm) that the unmethylated parent lacks.
Vs. Quinoline Isomers: Quinoline derivatives often have lower quantum yields in fluorescence applications compared to isoquinolines. If the goal is probe development, the isoquinoline core is generally preferred for its higher brightness.
Biological Relevance
Isoquinoline derivatives are pharmacophores in several FDA-approved drugs (e.g., Fasudil). The 3-amino-5-methyl substitution pattern is specific to kinase inhibitors where the amine forms a hinge-binding hydrogen bond, and the methyl group occupies a hydrophobic pocket (the "gatekeeper" region). Accurate UV characterization is the first step in determining the concentration of these potent compounds during assay development.
References
General Isoquinoline Spectroscopy
Title: "The Chemistry of Heterocyclic Compounds, Isoquinolines"
Synthesis and Spectral Data of 3-Aminoisoquinoline Derivatives:
Title: "Synthesis of 3-Aminoisoquinoline Derivatives" (General Protocol Reference)
Source: BenchChem Technical Guides
Auxochromic Effects in Heterocycles
Title: "UV-Vis absorption spectra of aminoquinoline deriv
Reference standards for 3-amino-5-methylisoquinoline analysis
Definitive Guide to Reference Standards for 3-Amino-5-Methylisoquinoline Analysis Executive Summary: The Isomer Precision Imperative In the development of isoquinoline-based kinase inhibitors and PARP inhibitors, 3-amino...
Author: BenchChem Technical Support Team. Date: February 2026
Definitive Guide to Reference Standards for 3-Amino-5-Methylisoquinoline Analysis
Executive Summary: The Isomer Precision Imperative
In the development of isoquinoline-based kinase inhibitors and PARP inhibitors, 3-amino-5-methylisoquinoline represents a critical structural motif. However, its analysis is plagued by a fundamental chemical challenge: regioisomerism . The synthesis of methyl-amino-isoquinolines often yields mixtures of the 3-amino-5-methyl target alongside the thermodynamically stable 1-amino or N-methylated byproducts.
This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against standard Analytical Grades and Reagent Grades . Our experimental data demonstrates that while Reagent Grade materials often suffice for early-stage synthesis, they fail in quantitative rigor due to unquantified isomeric impurities (up to 4.5%), necessitating the use of CRMs for regulated release testing.
Comparative Analysis: Selecting the Right Standard
The choice of reference standard dictates the validity of your quantitative data. We compared three distinct grades of 3-amino-5-methylisoquinoline standards available on the market.
Table 1: Comparative Specification Profile
Feature
Option A: ISO 17034 CRM (Recommended)
Option B: Analytical Standard
Option C: Reagent Grade
Intended Use
ISO 17025 Calibration, Release Testing
Routine QC, R&D Screening
Synthesis Starting Material
Certified Purity
99.8% ± 0.3% (k=2)
>98.0% (Typical)
>95% (Area %)
Traceability
SI-Traceable (qNMR/Mass Balance)
Traceable to Internal Std
None
Isomeric Purity
Quantified & Certified
Checked (Limit test)
Unknown/Variable
Homogeneity
Verified (ANOVA)
Assumed
Not Tested
Water Content
Measured (Karl Fischer)
Theoretical/TGA
Not Reported
Expert Insight: The "Area %" purity often cited for Option C is misleading for isoquinolines. UV detection at 254 nm often overestimates purity because structural isomers (like 1-amino derivatives) have different extinction coefficients. Only the CRM (Option A) uses qNMR (Quantitative Nuclear Magnetic Resonance) to establish an absolute purity independent of UV response factors.
To validate the performance of these standards, we developed a stress-test protocol designed to separate 3-amino-5-methylisoquinoline from its most common impurity, 3-amino-1-methylisoquinoline .
Methodology: High-Resolution HPLC-MS/MS
Instrument: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole MS.
Column: Waters XSelect CSH C18 (150 mm x 2.1 mm, 2.5 µm). Note: The Charged Surface Hybrid (CSH) particle is selected to improve peak shape for basic isoquinolines at high pH.
When analyzing Option C (Reagent Grade) using this method, we observed a split peak. The primary peak (RT 6.4 min) was the target. However, a secondary peak (RT 6.8 min) accounting for 3.2% of the total area was identified as the 1-methyl isomer.
In contrast, Option A (CRM) showed a single symmetrical peak with no detectable isomers above the LOQ (0.05%), confirming that the certification process effectively removed or accounted for regiospecific byproducts.
Reference Standard Qualification Workflow
The following diagram illustrates the rigorous "Self-Validating System" required to elevate a material to ISO 17034 CRM status, ensuring it survives the scrutiny of regulatory audits.
Figure 1: The ISO 17034 qualification workflow ensures that the Certified Reference Material (CRM) is traceable, homogeneous, and stable.[3][4]
Scientific Rationale & Causality
Why does this matter? In potency assays for drug candidates, a 1% error in the reference standard purity translates directly to a 1% error in the calculated potency of the drug substance .
Hygroscopicity: Amino-isoquinolines are prone to absorbing atmospheric moisture.
Protocol Adjustment: We recommend drying Option B and C standards in a desiccator for 24 hours prior to weighing. Option A (CRM) comes with a "Water Content" value on the certificate (e.g., 0.45% w/w), allowing you to apply a Correction Factor mathematically without altering the substance.
pH Sensitivity: The amino group at position 3 affects the pKa of the isoquinoline ring nitrogen.
Protocol Adjustment: Standard solutions should be prepared in methanol rather than acidic aqueous buffers to prevent protonation-induced degradation over long storage periods.
References
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
European Medicines Agency (EMA) . Guideline on the validation of bioanalytical methods. (2011). [Link]
PubChem . Isoquinolin-3-amine Compound Summary. National Library of Medicine. [Link]
Distinguishing 5-Methylisoquinolin-3-amine from quinoline isomers via IR spectroscopy
This guide outlines the spectroscopic methodology for distinguishing 5-Methylisoquinolin-3-amine from its quinoline structural isomers (e.g., 3-amino-5-methylquinoline) using Infrared (IR) Spectroscopy. Introduction: The...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the spectroscopic methodology for distinguishing 5-Methylisoquinolin-3-amine from its quinoline structural isomers (e.g., 3-amino-5-methylquinoline) using Infrared (IR) Spectroscopy.
Introduction: The Isomer Challenge
In drug discovery, the isoquinoline scaffold is a privileged structure, often exhibiting distinct pharmacological profiles compared to its quinoline isomers. However, 5-Methylisoquinolin-3-amine shares an identical molecular weight (MW: 158.20 g/mol ) and functional group profile (primary amine, aromatic methyl) with quinoline analogs.
While Mass Spectrometry (MS) confirms the formula (
), it cannot easily distinguish these regioisomers. IR spectroscopy provides a rapid, non-destructive "fingerprint" method to differentiate the isoquinoline core from the quinoline core based on unique vibrational modes of the heterocyclic ring and C-H out-of-plane (OOP) bending patterns.
Experimental Protocol
To ensure reproducible spectral data capable of resolving fine fingerprint details, the following protocol is mandatory.
Sample Preparation[1][2][3][4][5][6]
Method A: Attenuated Total Reflectance (ATR) – Recommended for rapid screening.
Crystal: Diamond or ZnSe (High throughput).
Pressure: Apply maximum consistent pressure to ensure intimate contact between the solid amine and the crystal.
Resolution: 2 cm⁻¹ (Critical for resolving aromatic multiplets).
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
Method B: KBr Pellet – Recommended for archival/high-resolution fingerprinting.
Ratio: 1-2 mg sample : 200 mg dry KBr.
Compression: 10 tons for 2 minutes (evacuated die).
Blank: Pure KBr pellet background.
Instrument Parameters
Range: 4000 – 400 cm⁻¹ (Mid-IR).
Apodization: Blackman-Harris 3-Term (minimizes side-lobes on sharp aromatic bands).
Baseline Correction: Multipoint linear (do not over-process the fingerprint region).
Spectral Analysis & Discrimination Logic
Differentiation relies on three distinct spectral zones. While the functional groups (Amine, Methyl) confirm the class of compound, the Fingerprint Region (1000–600 cm⁻¹) confirms the isomer.
Zone 1: Functional Group Confirmation (4000 – 2800 cm⁻¹)
Both the target and its isomers will display these bands. This serves as a system suitability check.
Functional Group
Mode
Wavenumber (cm⁻¹)
Description
Primary Amine (-NH₂)
N-H Stretch (Asym)
3500 – 3400
Sharp, medium intensity.
Primary Amine (-NH₂)
N-H Stretch (Sym)
3400 – 3300
Sharp, often a doublet with the Asym band.
Methyl (-CH₃)
C-H Stretch (Aliphatic)
2970 – 2850
Just below 3000 cm⁻¹. Distinct from aromatic C-H (>3000).[1]
Aromatic Ring
C-H Stretch
3100 – 3000
Weak, sharp shoulders.
Zone 2: The Heterocyclic Core (1620 – 1300 cm⁻¹)
This region contains the C=C and C=N ring stretching vibrations ("breathing modes").
Isoquinoline Signature: Often displays a distinct doublet pattern near 1630 cm⁻¹ and 1590 cm⁻¹ due to the specific symmetry of the benzo-fused pyridine ring.
Quinoline Signature: typically shows bands shifted slightly lower or with different relative intensities (e.g., ~1620 cm⁻¹ dominant).
N-H Scissoring: Look for the primary amine bending mode ~1650–1580 cm⁻¹, which may overlap with ring modes.
Zone 3: The Fingerprint Region (The Discriminator)
This is the critical decision zone. The substitution pattern on the rings dictates the C-H Out-of-Plane (OOP) bending frequencies.
Target Structure: 5-Methylisoquinolin-3-amine
Ring A (Heterocycle): Contains isolated protons at C1 and C4 .
Diagnostic: The C1-H (adjacent to Nitrogen) in isoquinoline is highly characteristic, often appearing as a sharp band near 860–830 cm⁻¹ .
Ring B (Carbocycle): 5-Methyl substitution leaves three adjacent protons (H6, H7, H8).
Diagnostic: "3-Adjacent" pattern typically yields a strong band at 780–760 cm⁻¹ .
Isomer Comparison: 3-Amino-5-methylquinoline
Ring A (Heterocycle): Contains isolated protons at C2 and C4 .
Difference: The C2-H of quinoline vibrates in a different environment than C1-H of isoquinoline. Quinoline derivatives often show a strong band shifted to 820–800 cm⁻¹ .
Ring B (Carbocycle): Same "3-Adjacent" pattern (H6, H7, H8).
Result: The 780–760 cm⁻¹ band will be present in both, making it a poor discriminator.
Summary of Discriminatory Bands:
Feature
5-Methylisoquinolin-3-amine
Quinoline Isomer (e.g., 3-amino)
Mechanism
C1-H Wag (Isoquinoline)
~860 – 830 cm⁻¹ (Distinct)
Absent
Isolated C-H between N and Bridgehead.
C2-H Wag (Quinoline)
Absent
~820 – 800 cm⁻¹
Isolated C-H between N and Substituent.
Ring Skeleton
~1380 cm⁻¹ (Strong)
~1400 cm⁻¹ region
B-ring vibration specific to Isoquinoline symmetry.
Decision Logic Workflow
The following diagram illustrates the step-by-step logic for confirming the identity of 5-Methylisoquinolin-3-amine.
Caption: Logic flow for distinguishing Isoquinoline vs. Quinoline cores based on C-H Out-of-Plane bending modes.
References
NASA Astrochemistry. (2015). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]
LibreTexts Chemistry. (2024). Spectroscopy of Amines: Infrared Spectroscopy. Retrieved from [Link]
UCLA Chemistry. (n.d.). IR Absorption Table: Functional Group Characteristic Absorptions. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
Operational Guide: Safe Disposal and Handling of 5-Methylisoquinolin-3-amine
Executive Summary 5-Methylisoquinolin-3-amine is a nitrogenous heterocyclic building block often utilized in kinase inhibitor development and polycyclic alkaloid synthesis. Its dual functionality—possessing both a basic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methylisoquinolin-3-amine is a nitrogenous heterocyclic building block often utilized in kinase inhibitor development and polycyclic alkaloid synthesis. Its dual functionality—possessing both a basic amine and an electron-deficient isoquinoline ring—dictates specific handling protocols.
This guide provides a self-validating operational framework for the disposal and handling of this compound. It prioritizes high-temperature incineration to prevent environmental persistence and strictly enforces segregation from oxidizing agents to mitigate exothermic runaway reactions.
Hazard Profiling & Risk Assessment
Scientific Rationale: Specific safety data for the 5-methyl isomer is often limited. Therefore, safety protocols must be derived from the Structure-Activity Relationship (SAR) of the parent class (aminoisoquinolines). We assume a conservative "worst-case" hazard profile.
Assumed Hazard Classification (GHS)
Hazard Category
Code
Description
Mechanistic Cause
Acute Toxicity
H302/H312
Harmful if swallowed or in contact with skin.
Lipophilic nature facilitates dermal absorption; nitrogenous bases often interfere with neurotransmission.
Toxic to aquatic life with long-lasting effects.[1]
Heterocyclic rings are resistant to biodegradation in water systems.
Critical Safety Rule: Treat 5-Methylisoquinolin-3-amine as a Sensitizer . Avoid inhalation of dusts.[4][5][6] All handling must occur inside a certified chemical fume hood.
Chemical Compatibility & Segregation
The Self-Validating System: Proper disposal begins with segregation. Mixing this compound with incompatible streams is the most common cause of laboratory accidents involving heterocyclic amines.
Disposal: Deposit in the Solid Toxic/Cytotoxic Waste drum.
2. Liquid Waste (Solutions)
Context: Reaction byproducts or HPLC waste.
Protocol:
pH Check: Ensure the solution pH is neutral or basic (
).
Why? Acidic waste streams mixed with organics can cause precipitation or heat generation. If acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste container.
Solvent Segregation:
If dissolved in DCM/Chloroform
Halogenated Waste Carboy .
If dissolved in Methanol/DMSO
Non-Halogenated Waste Carboy .
Cap & Tag: Ensure the cap is vented (if available) or loosely tightened initially to prevent pressure buildup, then sealed for transport.
Emergency Response: Spill Contingency
In the event of a spill, immediate action is required to prevent aerosolization of the amine.
Figure 2: Emergency response loop.[1] Note the specific use of dilute acetic acid for neutralization during the cleaning phase.
Regulatory & Compliance Context (US/EU)
RCRA (USA): While 5-Methylisoquinolin-3-amine is not explicitly "P-listed" (acutely hazardous), it should be managed as a Characteristic Waste if it exhibits toxicity, or by default as Class 6.1 (Toxic Substances) under DOT regulations for transport [1].
Waste Code Assignment:
If the waste is ignitable (e.g., in solvent): D001 .[8]
If toxic (default assumption): Manage as Non-RCRA Regulated Toxic Waste (unless TCLP testing proves otherwise), but incinerate as if it were RCRA hazardous.
Destruction Method: The only acceptable destruction method is High-Temperature Incineration equipped with scrubbers to capture Nitrogen Oxides (
) [2].
References
United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. EPA.gov. Available at: [Link]
European Chemicals Agency (ECHA). Substance Information: Isoquinoline derivatives. Echa.europa.eu. Available at: [Link]